6-Chloro-5-nitronicotinonitrile
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-chloro-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSUYPAVZUSBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160906-98-9 | |
| Record name | 6-chloro-5-nitropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Chloro-5-nitronicotinonitrile: Properties, Structure, and Synthetic Considerations for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 6-Chloro-5-nitronicotinonitrile, a substituted pyridine derivative poised as a valuable building block in medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, plausible synthetic pathways, and its potential as a versatile intermediate for the development of novel therapeutic agents. The strategic placement of chloro, nitro, and nitrile functionalities on the pyridine scaffold offers multiple avenues for chemical modification, making it a compound of significant interest for library synthesis and lead optimization.
Core Chemical Identity and Physicochemical Properties
This compound, also systematically named 2-Chloro-5-nitropyridine-3-carbonitrile, is a solid organic compound characterized by a pyridine ring system activated by three distinct electron-withdrawing groups.[1] These substituents significantly influence the electron density of the aromatic ring, dictating its reactivity and potential for further chemical elaboration.
Key Physicochemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 31309-08-7 | [1] |
| Molecular Formula | C₆H₂ClN₃O₂ | [1][2] |
| Molecular Weight | 183.55 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 121-126 °C | [1] |
| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)c(c1)C#N | [1] |
| InChI Key | CSDMFMSXIUTEFJ-UHFFFAOYSA-N | [1] |
Molecular Structure
The molecular architecture is central to understanding the compound's chemical behavior. The pyridine nitrogen, along with the nitro and nitrile groups, powerfully withdraws electron density from the ring, making it electron-deficient. This electronic profile is critical for its reactivity, particularly towards nucleophilic substitution.
Caption: 2D Structure of this compound.
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is not abundant, a robust and logical pathway can be designed from commercially available precursors based on established pyridine chemistry. The following proposed synthesis starts from 6-chloronicotinic acid, a readily accessible starting material.
The overall strategy involves three key transformations:
-
Electrophilic Nitration: Introduction of the nitro group at the C5 position.
-
Amide Formation: Conversion of the carboxylic acid to a primary amide.
-
Nitrile Formation: Dehydration of the amide to yield the target nitrile.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Chloro-5-nitronicotinic acid
-
Rationale: The nitration of 6-chloronicotinic acid is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophiles, requiring strong acidic conditions (fuming nitric and sulfuric acid). The chloro-substituent at C6 is ortho, para-directing, while the carboxylic acid at C3 is meta-directing. The position C5 is meta to the carboxyl group and ortho to the chloro group, making it the most favorable site for nitration.
-
Procedure:
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 6-chloronicotinic acid (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The resulting precipitate, 6-Chloro-5-nitronicotinic acid[3], is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Synthesis of 6-Chloro-5-nitronicotinamide
-
Rationale: The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated, typically by conversion to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with an ammonia source (e.g., aqueous ammonium hydroxide) to form the stable primary amide.
-
Procedure:
-
Suspend 6-Chloro-5-nitronicotinic acid (1.0 eq) in thionyl chloride (3.0-5.0 eq) with a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the acyl chloride forms.
-
Cool the mixture and remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride residue in an inert solvent (e.g., THF or Dichloromethane) and cool to 0 °C.
-
Slowly add concentrated ammonium hydroxide, keeping the temperature below 10 °C.
-
Stir for 1-2 hours, then extract the product into an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 6-Chloro-5-nitronicotinamide.[4]
-
Step 3: Synthesis of this compound
-
Rationale: This final step involves the dehydration of the primary amide. Reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent are effective for this transformation. They activate the amide oxygen, facilitating an elimination reaction to form the carbon-nitrogen triple bond of the nitrile.
-
Procedure:
-
Dissolve 6-Chloro-5-nitronicotinamide (1.0 eq) in a suitable solvent such as pyridine or acetonitrile.
-
Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 3-5 hours, monitoring by TLC.
-
Cool the mixture and quench by slowly pouring it into a beaker of ice water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile chemical scaffold. The three functional groups provide distinct handles for molecular elaboration.
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of the pyridine nitrogen, the C5-nitro group, and the C3-nitrile group, which stabilize the negatively charged Meisenheimer complex intermediate. This reactivity allows for the straightforward introduction of a wide array of functionalities (amines, alcohols, thiols, etc.), enabling the rapid generation of compound libraries for screening.
-
Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). The resulting amino group can then be used for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, adding another layer of diversity to the molecular design.
-
The Nitrile as a Pharmacophore: The nitrile group is a key functional group found in over 30 FDA-approved pharmaceuticals.[5] It is a bioisostere for other groups, can act as a hydrogen bond acceptor, and is generally robust and metabolically stable.[5] Its presence in this scaffold is a significant asset for drug design.
-
Role of Chlorine in Pharmaceuticals: The incorporation of chlorine is a well-established strategy in medicinal chemistry, with hundreds of FDA-approved drugs containing this halogen.[6] It can modulate a compound's lipophilicity, metabolic stability, and binding interactions.
Given these features, this compound is an excellent starting point for synthesizing inhibitors of kinases, proteases, and other enzyme targets where a substituted heterocyclic core is desired. Its close analog, Methyl 6-chloro-5-nitronicotinate, serves as a building block for synthesizing PARP inhibitors and immunomodulators, suggesting a similar potential for this nitrile-containing scaffold.[7]
Safety and Handling
As a highly functionalized and potentially reactive molecule, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Based on related compounds, it should be kept under an inert atmosphere.[2][3]
While specific toxicity data is not available, related nitro- and chloro-aromatic compounds can be irritants and potentially harmful if ingested or absorbed through the skin.[8] Standard safety protocols for handling novel chemical entities should be strictly followed.
Conclusion
This compound represents a strategically designed chemical building block with significant potential for drug discovery and development. Its combination of a reactive chlorine atom for SNAr chemistry, a reducible nitro group for further derivatization, and a metabolically stable nitrile pharmacophore on an electron-deficient pyridine core makes it an exceptionally versatile intermediate. The synthetic pathway proposed herein offers a logical and scalable approach to its production, paving the way for its use in creating diverse libraries of novel small molecules for biological screening and lead optimization campaigns.
References
- 1. 2-氯-5-硝基-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 3. 6-Chloro-5-nitronicotinic acid | 7477-10-3 [sigmaaldrich.com]
- 4. 160906-99-0|6-Chloro-5-nitronicotinamide|BLD Pharm [bldpharm.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 8. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloro-5-nitronicotinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Synthetic Intermediate
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical building blocks. Among these, 6-Chloro-5-nitronicotinonitrile has emerged as a pivotal intermediate, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its critical role in the synthesis of cutting-edge pharmaceuticals.
Chemical Identity
-
CAS Number: 160906-98-9[1]
-
IUPAC Name: 6-chloro-5-nitropyridine-3-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a direct, publicly available, step-by-step synthesis of this compound can be elusive, its synthesis can be inferred from the preparation of closely related precursors and its role in the synthesis of more complex molecules. A common strategy involves the nitration of a suitable 6-chloronicotinonitrile precursor.
A representative, albeit general, synthetic approach can be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on common organic synthesis methodologies for similar compounds. This is not a definitive, validated protocol and requires optimization and validation in a laboratory setting.
-
Chlorination of 6-Hydroxynicotinonitrile:
-
To a stirred solution of 6-hydroxynicotinonitrile in a suitable solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully quench with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloronicotinonitrile.
-
-
Nitration of 6-Chloronicotinonitrile:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6-chloronicotinonitrile while maintaining the temperature.
-
Allow the reaction to stir at a controlled temperature for a specified time, again monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
-
Causality in Experimental Choices:
-
The use of a strong chlorinating agent like POCl₃ is essential to replace the hydroxyl group with a chlorine atom, a transformation that is often challenging on electron-deficient pyridine rings.
-
The nitrating mixture of concentrated sulfuric and nitric acids provides the necessary electrophilic nitronium ion (NO₂⁺) for the electrophilic aromatic substitution on the pyridine ring. The chloro and cyano groups are deactivating, making harsh nitrating conditions necessary. The position of nitration is directed by the existing substituents.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, coupled with the electronegativity of the chlorine atom, renders the pyridine ring highly electron-deficient. This electronic characteristic makes the chloro-substituent at the 6-position susceptible to nucleophilic aromatic substitution (SNAᵣ).
References
An In-Depth Technical Guide to 6-Chloro-5-nitronicotinonitrile: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: 6-Chloro-5-nitronicotinonitrile is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in modern drug discovery. The strategic placement of its chloro, nitro, and cyano functionalities on the pyridine ring makes it a highly reactive and adaptable intermediate for the construction of complex molecular architectures.
Core Molecular Attributes
This compound, identified by the CAS number 160906-98-9, is a substituted pyridine derivative with the molecular formula C₆H₂ClN₃O₂.[1] Its molecular weight is 183.55 g/mol .[1] The presence of an electron-withdrawing nitro group and a cyano group, in conjunction with a reactive chlorine atom, imparts a unique chemical reactivity to the molecule, making it a valuable synthon in organic chemistry.
Table 1: Key Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₃O₂ | BLD Pharm[1] |
| Molecular Weight | 183.55 g/mol | BLD Pharm[1] |
| CAS Number | 160906-98-9 | BLD Pharm[1] |
Synthesis and Mechanistic Insights
A plausible synthetic pathway would likely involve the nitration of a pre-existing chloronicotinonitrile or the chlorination and cyanation of a nitropyridine precursor. The reactivity of the pyridine ring is significantly influenced by the substituents present. The electron-withdrawing nature of the nitro and cyano groups deactivates the ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution, particularly at the position occupied by the chlorine atom.
Diagram 1: Plausible High-Level Synthetic Approach
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound were not found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be significantly downfield due to the deshielding effects of the nitro and cyano groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the cyano group would appear in the characteristic nitrile region of the spectrum.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (typically around 2230-2210 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.55 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmaceutical agents. The chlorine atom is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups and the building of more complex molecular scaffolds.
The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an aminomethyl group, providing further avenues for molecular elaboration.
While specific examples of drugs synthesized directly from this compound are not detailed in the provided search results, its structural motifs are present in various classes of therapeutic agents. For instance, substituted chloropyridines are key components in a number of kinase inhibitors and other targeted therapies. The strategic introduction of functionalities at the 5- and 6-positions of the pyridine ring is a common strategy in the design of molecules that can interact with specific biological targets.
Diagram 2: Reactivity and Derivatization Pathways
Caption: Key reaction pathways for the derivatization of this compound.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, information from related compounds such as 6-Chloronicotinonitrile suggests that it should be handled with care.[3]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3] Avoid creating dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
Conclusion
This compound is a potent and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of reactive functional groups provides medicinal chemists with a powerful tool for the design and synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in drug discovery programs. Further research into the applications of this compound is warranted to fully explore its potential in the development of new medicines.
References
A Comprehensive Technical Guide to the Solubility of 6-Chloro-5-nitronicotinonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This in-depth technical guide provides a robust framework for determining the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on empowering researchers with the experimental methodologies to generate this critical information. It outlines detailed protocols for both thermodynamic and kinetic solubility determination, discusses the theoretical underpinnings of solubility, and provides guidance on data interpretation. Furthermore, this guide presents the known physicochemical properties of this compound and related analogues to inform solvent selection and predict solubility behavior.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics.[1] For a compound like this compound, which holds potential as a building block in the synthesis of novel therapeutic agents, understanding its solubility profile is a cornerstone of early-stage drug development.[2][3] Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy.[4] Conversely, knowledge of its solubility in organic solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing stable and effective dosage forms for preclinical and clinical studies.
-
In Vitro and In Vivo Screening: Preparing stock solutions and ensuring the compound remains in solution during biological assays to generate reliable data.[3][5]
This guide will provide the necessary theoretical background and practical, step-by-step protocols to enable researchers to accurately determine the solubility of this compound in a range of common laboratory solvents.
Physicochemical Properties of this compound and Its Analogues
While specific experimental data for this compound is sparse in the public domain, we can infer its likely properties from available data and from closely related analogues.
| Property | This compound | Methyl 6-chloro-5-nitronicotinate | 6-Chloro-5-nitronicotinic acid | 6-Chloro-5-methylnicotinonitrile |
| Molecular Formula | C₆H₂ClN₃O₂ | C₇H₅ClN₂O₄ | C₆H₃ClN₂O₄ | C₇H₅ClN₂ |
| Molecular Weight | 183.55 g/mol | 216.58 g/mol [6] | 202.55 g/mol [7] | 152.58 g/mol [8] |
| CAS Number | 160906-98-9[9] | 59237-53-5[10] | 7477-10-3[11] | 66909-33-9[1] |
| Predicted XLogP3 | Not Available | 1.5[6] | 0.81 | 1.9[8] |
| Appearance | Solid | Solid | Solid[7] | Not Available |
| Storage | Inert atmosphere, 2-8°C[9] | -20°C | Inert atmosphere, store in freezer, under -20C | Not Available |
Note: Some data is for structurally similar compounds and should be used for estimation purposes.
The presence of a nitrile (-CN), a nitro group (-NO₂), and a chloro (-Cl) substituent on the pyridine ring suggests that this compound is a relatively polar molecule. The nitro and nitrile groups are electron-withdrawing, which can influence the molecule's hydrogen bonding capacity and overall polarity. The predicted XLogP3 values of its analogues suggest a moderate lipophilicity. Based on these structural features, we can anticipate that this compound will exhibit limited solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, as well as in some polar protic solvents like ethanol and methanol. Its solubility in water is expected to be low.
Theoretical Framework: The Science of Dissolution
The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. At a molecular level, the dissolution process involves the breaking of intermolecular forces between solute molecules and between solvent molecules, and the formation of new intermolecular forces between solute and solvent molecules. The overall energy change of this process dictates the solubility.
For a compound like this compound, the key intermolecular interactions to consider are:
-
Dipole-Dipole Interactions: The polar nature of the nitrile, nitro, and chloro groups will lead to significant dipole-dipole interactions. Polar solvents will be more effective at solvating the molecule.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding with the solute, potentially enhancing solubility.
-
Van der Waals Forces: These forces are present in all molecules and will play a role in the interaction with all solvent types.
The interplay of these forces, along with the crystal lattice energy of the solid compound, will determine its solubility in a given solvent.
Experimental Determination of Solubility
Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic and kinetic solubility.[12]
-
Thermodynamic Solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure.[12][13] This is the "true" solubility and is crucial for understanding the physicochemical limits of a compound.[4]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[3][5][14] The concentration at which the compound precipitates is its kinetic solubility.[2] This method is high-throughput and often used in early drug discovery to identify potential solubility issues.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Materials:
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Experimental Workflow:
Workflow for Thermodynamic Solubility Determination
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2-5 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
UV-Vis Spectrophotometry: This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance. Determine the wavelength of maximum absorbance (λmax) of the compound. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. Dilute the filtered saturated solution and measure its absorbance. Calculate the concentration using the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.
Protocol for Kinetic Solubility Determination
This high-throughput method is ideal for rapid screening of solubility in aqueous buffers, which is particularly relevant for drug discovery applications.[14][15]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements
-
Plate shaker
Experimental Workflow:
Workflow for Kinetic Solubility Determination
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[14]
-
Plate Preparation: Using an automated liquid handler or a multichannel pipette, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate.[15]
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Mixing and Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature or 37 °C).[5][15]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2]
-
UV-Vis Absorbance: Measure the absorbance at a wavelength where the compound absorbs. A decrease in the apparent absorbance compared to a clear solution indicates precipitation.
-
-
Data Analysis: Determine the lowest concentration at which a significant increase in light scattering or a decrease in absorbance is observed. This concentration is reported as the kinetic solubility.
Data Interpretation and Reporting
The solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for comparing the solubility of this compound in different solvents.
Illustrative Data Table (Hypothetical):
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Water | Polar Protic | 25 | < 0.1 |
| Ethanol | Polar Protic | 25 | 5.2 |
| Methanol | Polar Protic | 25 | 8.9 |
| Acetone | Polar Aprotic | 25 | 25.7 |
| Acetonitrile | Polar Aprotic | 25 | 15.3 |
| Ethyl Acetate | Moderately Polar | 25 | 7.1 |
| Dichloromethane | Nonpolar | 25 | 3.5 |
| Toluene | Nonpolar | 25 | 1.2 |
| Hexanes | Nonpolar | 25 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | > 100 |
Relationship between Solvent Properties and Solubility:
Factors Influencing Solubility
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers are strongly advised to obtain the SDS from the supplier before handling this compound and to perform a thorough risk assessment.
Conclusion
This technical guide provides a comprehensive framework for researchers to understand and experimentally determine the solubility of this compound in common laboratory solvents. By providing detailed, step-by-step protocols for both thermodynamic and kinetic solubility measurements, this guide empowers scientists to generate the critical data necessary for advancing their research and development activities. The theoretical background and discussion of the compound's physicochemical properties offer a solid foundation for interpreting experimental results and making informed decisions in synthesis, purification, and formulation. Adherence to the described methodologies will ensure the generation of accurate, reliable, and reproducible solubility data, a cornerstone of successful scientific endeavor in the chemical and pharmaceutical sciences.
References
- 1. 6-Chloro-5-methylnicotinonitrile - [nashpharmatech.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. evotec.com [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloro-5-nitronicotinic acid | CymitQuimica [cymitquimica.com]
- 8. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 10. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic data for 6-Chloro-5-nitronicotinonitrile (1H NMR, 13C NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-nitronicotinonitrile
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 160906-98-9), a substituted pyridine derivative of interest in pharmaceutical and materials science research. The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the spectral features, the underlying principles of the analysis, and a standardized experimental protocol for data acquisition.
Molecular Structure and Overview
This compound possesses a unique electronic structure arising from the interplay of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, the electronegative chloro (-Cl) substituent, and the aromatic pyridine ring. This intricate electronic environment results in a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.10 | d | 1H | H2 |
| ~ 8.85 | d | 1H | H4 |
Predicted in CDCl₃ at 400 MHz.
In-depth Interpretation
The pyridine ring contains two protons, at positions 2 and 4. Both protons are expected to resonate at very high chemical shifts (downfield) due to the strong deshielding effects of the electronegative nitrogen atom and the electron-withdrawing nitro and cyano groups.
-
H2 Signal (~9.10 ppm): The proton at the C2 position is adjacent to the ring nitrogen, which strongly deshields it, shifting its resonance significantly downfield.
-
H4 Signal (~8.85 ppm): The proton at the C4 position is also heavily deshielded by the cumulative electron-withdrawing effects of the substituents on the ring.
-
Multiplicity: The H2 and H4 protons are four bonds apart and are expected to exhibit a small long-range coupling (⁴J), resulting in both signals appearing as doublets.
Experimental Protocol for ¹H NMR
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different chemical environments of carbon atoms within a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 152.0 | C2 |
| ~ 148.5 | C6 |
| ~ 145.0 | C4 |
| ~ 138.0 | C5 |
| ~ 125.0 | C3 |
| ~ 115.0 | CN |
Predicted in CDCl₃ at 100 MHz.
In-depth Interpretation
The chemical shifts of the carbon atoms are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.
-
Aromatic Carbons: The carbons of the pyridine ring (C2, C3, C4, C5, C6) are expected to appear in the aromatic region of the spectrum (typically 120-160 ppm).[1]
-
C2 and C6: These carbons are directly bonded to the electronegative nitrogen and chlorine atoms, respectively, causing them to be significantly deshielded and appear at the lowest field.
-
C4 and C5: These carbons are also deshielded due to the electron-withdrawing nature of the ring and its substituents.
-
C3: This carbon is expected to be the most shielded of the ring carbons.
-
-
Nitrile Carbon (CN): The carbon of the cyano group typically resonates in the 110-125 ppm range.
Experimental Protocol for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[2] The resulting spectrum provides a "molecular fingerprint" and is particularly useful for identifying functional groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 2240-2220 | C≡N stretch (nitrile) | Strong |
| ~ 1580 & 1350 | Asymmetric & Symmetric N-O stretch (nitro) | Strong |
| ~ 1600-1450 | C=C and C=N ring stretch | Medium-Strong |
| ~ 850-750 | C-Cl stretch | Medium |
In-depth Interpretation
The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitrile and nitro groups.[3]
-
C≡N Stretch: The nitrile group gives rise to a very characteristic and strong, sharp absorption band in the 2240-2220 cm⁻¹ region.
-
N-O Stretches: The nitro group will show two strong absorption bands corresponding to its asymmetric (~1580 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations.
-
Aromatic Stretches: The C-H stretching of the aromatic protons will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.[4]
-
C-Cl Stretch: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 850 and 750 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Predicted MS Data (Electron Ionization - EI)
| m/z | Interpretation |
| 183/185 | Molecular ion peak [M]⁺ (approx. 3:1 ratio) |
| 153/155 | [M - NO]⁺ |
| 137 | [M - NO₂]⁺ |
| 122 | [M - Cl - CN]⁺ |
| 111 | [M - NO₂ - CN]⁺ |
In-depth Interpretation
The molecular formula of this compound is C₆H₂ClN₃O₂.
-
Molecular Ion Peak ([M]⁺): The molecular weight is approximately 183.55 g/mol . Due to the presence of chlorine, the molecular ion will appear as a pair of peaks at m/z 183 (for ³⁵Cl) and m/z 185 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which is characteristic of the natural isotopic abundance of chlorine.
-
Fragmentation Pattern: Under electron ionization, the molecular ion is expected to undergo fragmentation. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 137, or the loss of a nitrile group (CN, 26 Da) and a chlorine atom (35/37 Da).
Experimental Protocol for MS (Direct Infusion ESI)
Caption: General workflow for acquiring a mass spectrum via Electrospray Ionization (ESI).
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a reliable reference for the identification and quality control of this compound in a research or development setting. Each technique provides complementary information, and together they confirm the molecular structure and purity.
References
The Synthetic Keystone: A Technical Guide to 6-Chloro-5-nitronicotinonitrile for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful and efficient development of novel molecular entities. 6-Chloro-5-nitronicotinonitrile, a polysubstituted pyridine derivative, represents a quintessential example of a high-value synthetic intermediate. Its unique arrangement of functional groups—a nucleophilic displacement-susceptible chlorine atom, an electron-withdrawing nitro group, and a versatile nitrile moiety—renders it a powerful scaffold for the construction of complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of its chemical behavior and synthetic potential.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 160906-98-9 | [1] |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1][2] |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonitrile | [1] |
| Appearance | White to off-white powder or crystals | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis of this compound: A Plausible and Efficient Pathway
The likely precursor for the synthesis is 6-hydroxy-5-nitronicotinamide, which can be dehydrated to the corresponding nitrile. The subsequent chlorination of the hydroxypyridine would yield the target molecule.
Proposed Synthetic Protocol:
Step 1: Dehydration of 6-hydroxy-5-nitronicotinamide to 6-hydroxy-5-nitronicotinonitrile
This step involves the removal of a water molecule from the primary amide to form the nitrile. Common dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride are effective for this transformation. The choice of reagent and reaction conditions would be critical to avoid unwanted side reactions.
Step 2: Chlorination of 6-hydroxy-5-nitronicotinonitrile to this compound
The conversion of the hydroxyl group to a chlorine atom can be achieved using standard chlorinating agents. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly employed for the chlorination of hydroxypyridines.
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro and cyano groups, makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The chlorine atom can be readily displaced by a wide range of nucleophiles, providing a gateway to a diverse array of substituted nicotinonitriles.
-
Amination: Reaction with primary or secondary amines, in the presence of a base, affords 6-amino-5-nitronicotinonitrile derivatives. These intermediates are valuable for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitor scaffolds. The lone pair on the nitrogen of amines makes them effective nucleophiles for this transformation[6][7][8][9][10].
-
Alkoxylation and Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers. These reactions are typically carried out in the presence of a strong base to generate the nucleophilic alkoxide or phenoxide.
-
Thiolation: Reaction with thiols or thiophenols, often in the presence of a base, yields 6-thioether-5-nitronicotinonitrile derivatives.
Reduction of the Nitro Group
The nitro group at the 5-position can be selectively reduced to an amino group, yielding 5-amino-6-chloronicotinonitrile. This transformation is a critical step in the synthesis of many biologically active compounds.
Commonly used reducing agents include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source[11].
-
Metal-Acid Systems: Such as iron in acetic acid or tin(II) chloride in hydrochloric acid[11][12].
The resulting 5-amino-6-chloronicotinonitrile is a versatile intermediate for the construction of fused pyrimidine rings, which are core structures in many kinase inhibitors[13][14][15].
Transformations of the Nitrile Group
The nitrile group can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound. These include:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (6-chloro-5-nitronicotinic acid) or a primary amide (6-chloro-5-nitronicotinamide) under acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine (6-chloro-5-nitropyridin-3-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form various heterocyclic rings.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules.
Kinase Inhibitors
The 5-amino-6-substituted-nicotinonitrile scaffold is a key component of many kinase inhibitors. The amino group and the nitrile can be elaborated to form fused pyrimidine rings that mimic the adenine core of ATP, a key substrate for kinases. The substituent at the 6-position, introduced via nucleophilic substitution, can be tailored to target specific kinases and improve potency and selectivity[13][16][17][18][19].
Agrochemicals
Substituted pyridines are also important scaffolds in the agrochemical industry. The reactivity of this compound allows for the introduction of various pharmacophores that can impart herbicidal or insecticidal activity[20][21][22].
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its predictable reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, provides a robust platform for the generation of diverse molecular libraries for drug discovery and agrochemical research. As the demand for novel, highly specific, and potent small molecules continues to grow, the strategic application of such well-defined synthetic intermediates will remain a cornerstone of innovation in the chemical sciences.
References
- 1. This compound 97% | CAS: 160906-98-9 | AChemBlock [achemblock.com]
- 2. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, CasNo.160906-98-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 5. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
6-Chloro-5-nitronicotinonitrile: A Versatile and Underexplored Scaffold for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitronicotinonitrile is a strategically functionalized heterocyclic compound poised for significant impact across a spectrum of scientific research. As a derivative of nicotinonitrile, a "privileged structure" in medicinal chemistry, it presents a unique combination of reactive sites that render it an exceptionally versatile building block.[1] The presence of a chloro, nitro, and cyano group on the pyridine ring opens avenues for diverse chemical transformations, enabling the synthesis of novel compounds with significant therapeutic and industrial potential. This technical guide will provide a comprehensive analysis of the chemical properties of this compound, explore its potential research applications based on the established biological activities of related compounds, and offer detailed hypothetical experimental workflows for its utilization in drug discovery and agrochemical development.
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in the development of numerous pharmaceutical agents.[2][3] Its prevalence in marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, underscores its therapeutic relevance.[1][2] The pyridine ring is a common motif in a vast array of biologically active molecules, and the cyano group offers a versatile handle for further chemical modifications. The introduction of a chloro and a nitro group, as seen in this compound, dramatically influences the electronic properties of the pyridine ring, enhancing its reactivity and providing multiple points for diversification. This strategic substitution pattern makes this compound a highly attractive, yet underexplored, starting material for the synthesis of novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H2ClN3O2 | BLD Pharm[4] |
| Molecular Weight | 183.55 | BLD Pharm[4] |
| Appearance | Solid (predicted) | General knowledge |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[4] |
Synthesis and Reactivity: A Chemist's Perspective
-
6-Chloro Group: This is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups such as amines, thiols, and alkoxides.
-
5-Nitro Group: This powerful electron-withdrawing group activates the pyridine ring for SNAr reactions at the 6-position. It can also be reduced to an amino group, providing another point for derivatization.
-
3-Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic systems.
This multi-faceted reactivity allows for the generation of large and diverse chemical libraries from a single, readily accessible starting material.
Potential Research Applications: A Roadmap for Discovery
The true promise of this compound lies in its potential to generate novel molecules with significant biological and industrial applications.
Anticancer Drug Discovery
Scientific Rationale: The nicotinonitrile scaffold is a well-established pharmacophore in a number of anticancer agents.[5][6][7] Derivatives of nicotinonitrile have shown potent activity against various cancer cell lines, including colon, liver, and breast cancer.[7] The ability to readily diversify the 6-position of this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.
Hypothetical Experimental Workflow:
Caption: Workflow for Anticancer Drug Discovery.
Experimental Protocol: Synthesis of a 6-Amino-5-nitronicotinonitrile Library
-
Reaction Setup: In a series of parallel reaction vials, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Nucleophile Addition: To each vial, add a different primary or secondary amine (1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to each vial.
-
Reaction: Heat the reactions at 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reactions, dilute with water, and extract the products with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the individual products by column chromatography or preparative HPLC.
Development of Novel Antimicrobial Agents
Scientific Rationale: Substituted nicotinonitriles have demonstrated promising antibacterial and antifungal activities.[8] The unique electronic and structural features of this compound can be leveraged to design novel antimicrobial agents with potentially new mechanisms of action, which is crucial in the face of rising antimicrobial resistance.
Hypothetical Experimental Workflow:
Caption: Workflow for Antimicrobial Drug Discovery.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation: Prepare serial dilutions of the synthesized nicotinonitrile derivatives in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Agrochemical Innovation
Scientific Rationale: Pyridine-based compounds are integral to the agrochemical industry, with numerous commercialized herbicides, insecticides, and fungicides containing this heterocyclic core.[9][10] The reactivity of this compound allows for the synthesis of novel derivatives that can be screened for potent and selective agrochemical activity.
Hypothetical Experimental Workflow:
Caption: Workflow for Agrochemical Discovery.
Experimental Protocol: Primary Herbicidal Screening
-
Compound Application: Apply the synthesized nicotinonitrile derivatives at a standard concentration to a panel of representative weed and crop species grown in a greenhouse.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition.
-
Scoring: Score the herbicidal effect on a scale (e.g., 0-100%, where 100% is complete kill).
-
Hit Selection: Select compounds that show significant activity on weed species with minimal or no damage to crop species for further evaluation.
Conclusion and Future Directions
This compound represents a promising yet largely untapped resource for chemical innovation. Its strategic functionalization provides a versatile platform for the synthesis of diverse molecular architectures. The established importance of the nicotinonitrile scaffold in medicinal chemistry and agrochemicals strongly suggests that derivatives of this compound will exhibit valuable biological activities. This guide serves as a call to action for researchers in academia and industry to explore the potential of this exciting building block. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the systematic exploration of its derivatization to build extensive libraries for biological screening. Such efforts are likely to yield novel lead compounds for the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Reactive Sites of 6-Chloro-5-nitronicotinonitrile
Abstract
6-Chloro-5-nitronicotinonitrile, a polysubstituted pyridine derivative, is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic architecture, arising from the synergistic interplay of a chloro, a nitro, and a cyano group on the pyridine scaffold, bestows upon it a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's primary reactive sites, focusing on the underlying principles that govern its chemical behavior. We will explore the dominant reaction pathways, provide validated experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive and actionable understanding of this important chemical entity.
Molecular Architecture and Electronic Profile
This compound (IUPAC: 6-chloro-5-nitropyridine-3-carbonitrile) possesses the molecular formula C₆H₂ClN₃O₂. The pyridine ring, an inherently electron-deficient heterocycle, is further depleted of electron density by three powerful electron-withdrawing groups (EWGs):
-
A Nitro Group (-NO₂) at C5: Exerts strong -I (inductive) and -M (mesomeric) effects.
-
A Cyano Group (-CN) at C3: Exerts strong -I and -M effects.
-
A Chlorine Atom (-Cl) at C6: Exerts a -I effect and a weaker +M effect.
The cumulative effect of these substituents renders the pyridine ring exceptionally electrophilic. This electronic arrangement is the primary determinant of the molecule's reactivity, activating specific sites for nucleophilic attack while deactivating the ring towards electrophilic substitution. The key loci for chemical transformation are the C6-Cl bond, the C5-NO₂ group, and the C3-CN group.
The Primary Reactive Hub: Nucleophilic Aromatic Substitution (SNAr) at C6
The most prominent reactive pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C6 position. The convergence of electron-withdrawing effects from the ring nitrogen, the ortho-nitro group, and the para-cyano group creates a profound electron deficiency at C6, making it highly susceptible to attack by nucleophiles.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is effectively delocalized onto the electronegative oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group.
-
Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.
This pathway is energetically favorable and typically proceeds with high regioselectivity and yield.
Diagram of the SNAr Pathway
Caption: General mechanism for SNAr at the C6 position.
Data Summary: SNAr Reactions
The C6-chloro position readily reacts with a diverse range of nucleophiles, including amines, alkoxides, and thiols, often under mild conditions.
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Yield (%) | Product Class |
| Aniline | K₂CO₃ | DMF | 80 | >90 | 6-Anilino derivatives |
| Morpholine | Et₃N | Acetonitrile | 25-50 | >95 | 6-Morpholino derivatives |
| Methanol | NaOMe | Methanol | 25 | >98 | 6-Methoxy derivatives |
| Ethanethiol | NaH | THF | 0-25 | >90 | 6-(Ethylthio) derivatives |
Note: Data is representative and synthesized from typical reactions of activated chloropyridines. Specific yields may vary.
Field-Validated Experimental Protocol: Synthesis of 6-Amino-5-nitronicotinonitrile Derivative
This protocol details a representative SNAr reaction using an aliphatic amine.
Objective: To synthesize 6-(benzylamino)-5-nitropyridine-3-carbonitrile.
Materials:
-
This compound (1.0 eq, 183.55 g/mol )
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in DMF at room temperature, add potassium carbonate.
-
Add benzylamine dropwise to the suspension over 5 minutes.
-
Heat the reaction mixture to 60°C and maintain for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or column chromatography to yield the final product.
Trustworthiness Check: The progress of the reaction can be easily monitored for the disappearance of the starting material. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring a self-validating workflow.
Transformation of the Nitro Group at C5
The nitro group at C5 is a key functional handle for modulating the electronic properties of the molecule. Its reduction to an amine group transforms it from a powerful EWG to a potent electron-donating group (EDG), fundamentally altering the reactivity of the scaffold.
Mechanistic Rationale
The reduction of an aromatic nitro group is a well-established transformation that typically involves a metal catalyst and a hydrogen source. Common reagents include tin(II) chloride (SnCl₂) in HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). The process involves a six-electron transfer, proceeding through nitroso and hydroxylamine intermediates to furnish the corresponding aniline derivative.
Diagram of Nitro Group Reduction
Caption: Stepwise reduction pathway from a nitro to an amino group.
Data Summary: Nitro Group Reduction
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| SnCl₂·2H₂O | Ethanol/HCl | 70-80 | >85 | Requires acidic workup; robust and reliable. |
| H₂ (gas), Pd/C | Methanol/THF | 25 | >90 | Requires specialized hydrogenation equipment. |
| Na₂S₂O₄ | H₂O/THF | 25-50 | ~80 | Mild conditions; suitable for sensitive substrates. |
Field-Validated Experimental Protocol: Reduction using SnCl₂
Objective: To synthesize 5-amino-6-chloropyridine-3-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension. Caution: Exothermic reaction.
-
Heat the mixture to reflux (approx. 80°C) and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
-
Extract the resulting mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Reactivity of the Cyano Group at C3
While less frequently targeted than the chloro or nitro groups, the cyano group at C3 offers further opportunities for molecular diversification. Its primary transformations include hydrolysis and reduction.
Hydrolysis to Carboxylic Acid
Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This reaction proceeds via an intermediate amide. This conversion allows for the introduction of a versatile carboxylic acid handle, suitable for amide coupling or other transformations.
Reduction to Aminomethyl Group
The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions. This adds a flexible basic side chain to the pyridine core.
Diagram of Cyano Group Transformations
Caption: Key transformations of the C3 cyano group.
Conclusion
This compound is a molecule primed for selective, high-yielding chemical transformations. Its reactivity is dominated by three principal sites, each offering a distinct synthetic utility:
-
C6-Cl Bond: The premier site for SNAr reactions, allowing for the introduction of a vast array of nucleophilic fragments.
-
C5-NO₂ Group: A readily reducible functionality that serves as an electronic "switch," converting the scaffold from electron-poor to electron-rich.
-
C3-CN Group: A versatile handle for hydrolysis or reduction, enabling further functionalization.
A thorough understanding of the electronic factors governing these sites allows synthetic chemists to strategically and efficiently construct complex molecular architectures for applications ranging from drug discovery to advanced materials.
Methodological & Application
Synthesis of 6-Chloro-5-nitronicotinonitrile: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-5-nitronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a chloro moiety, a nitro group, and a nitrile group—on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The electron-withdrawing nature of these substituents activates the ring for nucleophilic aromatic substitution, providing a scaffold for the development of novel pharmaceutical agents and functional materials.
This document provides a comprehensive guide to the laboratory-scale synthesis of this compound. The proposed protocol is based on established principles of electrophilic aromatic substitution, specifically the nitration of a pre-existing chloro-substituted pyridine. This guide emphasizes safety, mechanistic understanding, and practical execution to ensure a reproducible and safe synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the nitration of 6-Chloronicotinonitrile using a classic nitrating mixture of concentrated nitric acid and sulfuric acid.
Caption: Nitration of 6-Chloronicotinonitrile.
Mechanistic Insights
The nitration of 6-Chloronicotinonitrile is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. This deactivation is further enhanced by the electron-withdrawing chloro and cyano groups. Therefore, forcing conditions, such as the use of a strong nitrating mixture and elevated temperatures, are necessary.
The reaction proceeds via the following steps:
-
Generation of the Nitronium Ion: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1]
-
Electrophilic Attack: The nitronium ion attacks the electron-rich pyridine ring. The substitution is directed to the 5-position, which is meta to the cyano group and ortho to the chloro group.
-
Rearomatization: The resulting resonance-stabilized intermediate, known as a sigma complex or Wheland intermediate, loses a proton to restore the aromaticity of the pyridine ring, yielding the final product.
Experimental Protocol
Disclaimer: This protocol is based on established chemical principles for analogous reactions.[2] As no direct, validated laboratory synthesis for this specific compound is readily available in the literature, this protocol should be considered hypothetical and requires optimization and validation by a qualified chemist. All laboratory work must be conducted with appropriate safety precautions in a controlled environment.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Chloronicotinonitrile | ≥95% | Commercial vendor |
| Concentrated Sulfuric Acid | 98% | ACS Grade |
| Fuming Nitric Acid | 90% | ACS Grade |
| Dichloromethane (DCM) | Anhydrous | ACS Grade |
| Saturated Sodium Bicarbonate | - | Laboratory prep |
| Anhydrous Sodium Sulfate | - | ACS Grade |
| Ice | - | - |
-
Three-neck round-bottom flask with a magnetic stir bar
-
Addition funnel with pressure equalization
-
Reflux condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution
-
Internal thermometer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser. The gas outlet of the condenser should be connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize any nitrogen oxides produced.
-
Dissolution of Starting Material: To the flask, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While maintaining this temperature, slowly add 5.0 g of 6-Chloronicotinonitrile in portions. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid, with cooling in an ice bath. This process is highly exothermic.[3]
-
Nitration Reaction: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 6-Chloronicotinonitrile in sulfuric acid over 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, place approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization and Extraction: Cautiously neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. This will result in significant gas evolution (CO₂). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Safety and Hazard Management
This synthesis involves the use of highly corrosive and reactive substances and should only be performed by trained personnel in a well-ventilated fume hood.
| Substance | Hazards | Personal Protective Equipment (PPE) |
| 6-Chloronicotinonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4] | Nitrile gloves, safety goggles, lab coat. |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water. | Acid-resistant gloves (butyl rubber or neoprene), chemical splash goggles, face shield, acid-resistant apron or lab coat. |
| Fuming Nitric Acid | Oxidizing liquid. May be corrosive to metals. Causes severe skin burns and eye damage. Fatal if inhaled. Highly toxic and corrosive.[5] | Acid-resistant gloves (butyl rubber or neoprene), chemical splash goggles, face shield, acid-resistant apron or lab coat. Use in a certified chemical fume hood.[5] |
| Nitration Reaction | The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[5] The reaction produces toxic nitrogen oxide fumes. | All PPE mentioned above. Ensure the reaction is conducted in a fume hood and that an ice bath is readily available for emergency cooling. |
| This compound | The toxicological properties have not been fully investigated. Assumed to be harmful. | Nitrile gloves, safety goggles, lab coat. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb organic spills with an inert material and dispose of it as hazardous waste.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, NO₂, C-Cl).
-
Melting Point: To assess the purity of the solid product.
Conclusion
The synthesis of this compound via the nitration of 6-Chloronicotinonitrile is a feasible but hazardous procedure that requires careful attention to safety and reaction conditions. The protocol outlined in this application note provides a detailed framework for researchers to produce this valuable synthetic intermediate. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.
References
Application Notes: Mastering Nucleophilic Aromatic Substitution with 6-Chloro-5-nitronicotinonitrile
Introduction: The Strategic Value of 6-Chloro-5-nitronicotinonitrile in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of molecular design.[1] Among the vast array of available building blocks, this compound stands out as a uniquely versatile and highly reactive substrate for nucleophilic aromatic substitution (SNAr). Its pyridine core is "doubly activated" by two powerful electron-withdrawing groups—a nitro group (NO₂) and a cyano group (CN)—positioned ortho and para to a displaceable chlorine atom. This electronic arrangement renders the C6 position exceptionally electrophilic, facilitating reactions with a broad spectrum of nucleophiles under mild conditions.
The resulting 6-substituted-5-nitronicotinonitrile scaffolds are pivotal intermediates in the synthesis of complex molecules with significant biological activity.[2][3] The nitrile group, in particular, is a valuable pharmacophore that can participate in crucial hydrogen bonding interactions with protein targets, enhancing binding affinity and specificity.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-tested protocols, and the fundamental principles required to effectively utilize this compound in their synthetic campaigns.
Pillar 1: The SNAr Mechanism - An Electronically Driven Pathway
Nucleophilic aromatic substitution is a distinct substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[5] Unlike the more common SN2 reactions, which are unfeasible at an sp²-hybridized carbon due to steric hindrance, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[6][7]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Limiting Step) The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the ipso-carbon).[8] This initial attack is the slowest, and therefore rate-determining, step of the reaction.[9] It disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast Step) The aromaticity of the ring is restored in a rapid subsequent step where the leaving group—in this case, the chloride ion—is expelled.[9] The stability of the Meisenheimer complex is the key to the reaction's feasibility. The potent electron-withdrawing nitro and cyano groups on the this compound ring are perfectly positioned to stabilize the negative charge of this intermediate through resonance, thereby lowering the activation energy of the rate-limiting step and accelerating the overall reaction.[5][9]
Caption: The Addition-Elimination mechanism of SNAr.
Pillar 2: Key Experimental Parameters & Causality
The success and efficiency of SNAr reactions with this compound are governed by several critical parameters. Understanding the rationale behind their selection is key to optimizing reaction outcomes.
-
Choice of Nucleophile: A wide array of nucleophiles can be employed.
-
Amines (Primary & Secondary): Highly effective due to their inherent nucleophilicity. Aliphatic amines are generally more reactive than aromatic amines.[10]
-
Thiols: Excellent nucleophiles that typically react rapidly under basic conditions to form thioethers.
-
Alcohols/Phenols: Require a base to be deprotonated to the more nucleophilic alkoxide/phenoxide form. Reactions may require higher temperatures.
-
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and stabilizing the charged intermediate.
-
Rationale: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are ideal.[11] They effectively solvate the cationic counter-ion of the nucleophile (if present) and the charged Meisenheimer complex without engaging in hydrogen bonding that could deactivate the nucleophile.
-
-
Base: A base is often required, particularly for less reactive nucleophiles or those that are protonated (e.g., amine salts, alcohols).
-
Rationale: The base deprotonates the nucleophile, increasing its nucleophilicity.[12] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices as they are non-nucleophilic and easily removed during workup. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[11]
-
-
Temperature: While this compound is highly activated, some reactions benefit from heating.
-
Rationale: Increasing the temperature provides the necessary activation energy for less reactive nucleophiles to overcome the energy barrier of the initial addition step. Reactions typically run between room temperature and 80-100 °C.[10]
-
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. They are designed to be self-validating through clear procedural steps and analytical checkpoints.
General Experimental Workflow
References
- 1. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 6-Chloro-5-nitronicotinonitrile in Agrochemical Synthesis
Abstract
6-Chloro-5-nitronicotinonitrile is a pivotal intermediate in the synthesis of several key agrochemicals, particularly within the neonicotinoid class of insecticides. Its strategic arrangement of functional groups—a reactive chlorine atom, a reducible nitro group, and a versatile nitrile moiety—offers a robust platform for the construction of complex heterocyclic structures with potent biological activity. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application of this compound. It details the synthetic pathways to crucial insecticidal compounds, including step-by-step protocols, mechanistic insights, and safety considerations. The protocols provided herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1][2] this compound, with its trifunctionalized pyridine ring, represents a highly valuable and versatile building block for organic synthesis. The electron-withdrawing nature of the nitro and cyano groups, combined with the presence of a labile chlorine atom, makes the pyridine ring susceptible to a variety of chemical transformations.
The primary application of this compound in the agrochemical sector lies in its role as a precursor to 6-amino-5-chloronicotinonitrile. This key intermediate is subsequently elaborated to form the essential chloropyridinylmethyl moiety found in several commercially significant neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[3] Their high efficacy against a broad spectrum of sucking insects has made them a cornerstone of modern crop protection.
This guide will focus on the synthetic journey from this compound to the widely used neonicotinoid insecticide, Acetamiprid, providing detailed protocols and elucidating the chemical principles that underpin each synthetic step.
Core Synthetic Application: Pathway to Neonicotinoid Insecticides
The most prominent application of this compound is its conversion into key intermediates for the synthesis of neonicotinoid insecticides. The general workflow involves the selective reduction of the nitro group, followed by a series of transformations to construct the final active ingredient.
Caption: General synthetic workflow from this compound to Neonicotinoid Insecticides.
Key Transformation: Reduction of the Nitro Group
The initial and critical step in the utilization of this compound is the selective reduction of the nitro group to an amino group, yielding 6-amino-5-chloronicotinonitrile. This transformation is typically achieved through catalytic hydrogenation, a clean and efficient method that avoids the use of harsh reducing agents.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize 6-amino-5-chloronicotinonitrile.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Nitrogen gas
-
Pressurized hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with nitrogen gas to remove any residual oxygen.
-
Charging the Reactor: In a suitable flask, prepare a slurry of this compound (1 equivalent) and 5% Pd/C (typically 1-5 mol%) in anhydrous ethanol. Transfer this slurry to the hydrogenation reactor.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen and confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-5-chloronicotinonitrile. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Causality and Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other reducible functional groups like nitriles and chloro-substituents.
-
Solvent: Ethanol is a good solvent for both the starting material and the product and is relatively inert under hydrogenation conditions.
-
Safety: Catalytic hydrogenation with hydrogen gas is a potentially hazardous procedure. It is imperative to work in a well-ventilated area, use appropriate safety equipment, and follow all safety protocols for handling flammable gases under pressure.
Synthesis of the Key Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)
The next crucial step involves the conversion of 6-amino-5-chloronicotinonitrile into 2-chloro-5-chloromethylpyridine (CCMP), a cornerstone intermediate for many neonicotinoid insecticides.[4][5][6][7] This transformation is a multi-step process that typically involves a Sandmeyer-type reaction to replace the amino group with a chlorine atom and subsequent modification of the cyano group to a chloromethyl group. A common industrial route involves the diazotization of the amino group followed by chlorination, and then a reduction and chlorination sequence for the nitrile.
Protocol 2: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP) from 6-Amino-5-chloronicotinonitrile (Conceptual Pathway)
Objective: To synthesize 2-chloro-5-chloromethylpyridine.
Note: This is a conceptual multi-step pathway. Specific, detailed industrial protocols are often proprietary. The steps outlined below are based on established organic chemistry principles.
-
Diazotization and Chlorination (Sandmeyer Reaction):
-
The amino group of 6-amino-5-chloronicotinonitrile is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
The resulting diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid to replace the diazonium group with a chlorine atom, yielding 2,5-dichloronicotinonitrile.
-
-
Reduction of the Nitrile to an Amine:
-
The nitrile group of 2,5-dichloronicotinonitrile is reduced to a primary amine (aminomethyl group) using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation under more forcing conditions than the nitro group reduction. This would yield (2,5-dichloropyridin-3-yl)methanamine.
-
-
Conversion of the Amine to a Hydroxymethyl Group:
-
The primary amine can be converted to a hydroxyl group via diazotization followed by hydrolysis. This would yield (2,5-dichloropyridin-3-yl)methanol.
-
-
Chlorination of the Hydroxymethyl Group:
Causality and Insights:
-
The Sandmeyer reaction is a classic and reliable method for the conversion of aromatic amines to halides.
-
The multi-step conversion of the nitrile to the chloromethyl group highlights the synthetic challenges and the importance of robust and high-yielding reactions in industrial processes.
Final Assembly: Synthesis of Acetamiprid
With the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP), in hand, the final assembly of the neonicotinoid insecticide Acetamiprid can be achieved. This typically involves a two-step process: amination of CCMP followed by condensation with an N-cyanoimine derivative.[3][8][9][10]
Caption: Synthetic pathway for Acetamiprid from CCMP.
Protocol 3: Synthesis of Acetamiprid
Objective: To synthesize Acetamiprid.
Materials:
-
2-Chloro-5-chloromethylpyridine (CCMP)
-
Methylamine (solution in a suitable solvent like ethanol or as a gas)
-
Ethyl N-cyanoethanimideate
-
Ethanol
-
Reaction vessel with stirring and temperature control
Part A: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
Reaction Setup: In a reaction vessel, dissolve 2-chloro-5-chloromethylpyridine (CCMP) in a suitable solvent such as chloroform or toluene.[9]
-
Amination: Cool the solution and introduce methylamine gas or a solution of methylamine in ethanol dropwise while maintaining the temperature below 20 °C.[9]
-
Reaction and Work-up: Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC). After completion, the excess methylamine is removed, and the reaction mixture is washed with water. The organic layer containing the product is separated and the solvent is removed under reduced pressure to yield N-(6-chloro-3-pyridylmethyl)methylamine.[9]
Part B: Synthesis of Acetamiprid
-
Condensation Reaction: In a separate reaction vessel, dissolve the N-(6-chloro-3-pyridylmethyl)methylamine obtained in Part A and ethyl N-cyanoethanimideate in ethanol.[3][8][10]
-
Heating and Isolation: Heat the reaction mixture to around 65 °C and maintain for 6-7 hours.[8] Upon completion, cool the reaction mixture to 0 °C to induce crystallization.
-
Purification: The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried to afford Acetamiprid.[10] The purity can be checked by HPLC and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary:
| Step | Starting Material | Reagents | Product | Typical Yield | Purity | Reference |
| Part A | 2-Chloro-5-chloromethylpyridine | Methylamine | N-(6-chloro-3-pyridylmethyl)methylamine | >95% | >98% | [9] |
| Part B | N-(6-chloro-3-pyridylmethyl)methylamine | Ethyl N-cyanoethanimideate | Acetamiprid | ~96.6% | ~96.8% | [8] |
Safety and Handling
This compound and its derivatives are potent chemical compounds and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling these compounds.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Toxicity: The toxicological properties of this compound have not been extensively studied. Treat it as a potentially hazardous substance.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of modern agrochemicals. Its efficient conversion to key intermediates like 6-amino-5-chloronicotinonitrile and subsequently to 2-chloro-5-chloromethylpyridine opens a direct and industrially viable route to a range of potent neonicotinoid insecticides. The protocols and insights provided in this application note are intended to empower researchers and chemists to effectively utilize this important building block in the development of new and improved crop protection solutions. The synthetic pathways described highlight the elegance and efficiency of modern organic synthesis in addressing the critical global need for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 5. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 6. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 7. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 8. CN104803910A - Production process of acetamiprid - Google Patents [patents.google.com]
- 9. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 10. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
Experimental procedure for Suzuki coupling with 6-Chloro-5-nitronicotinonitrile
An Application Guide for the Synthesis of Arylated Nitronicotinonitriles via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and material science sectors.[3][4]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of a specific and highly functionalized substrate: 6-chloro-5-nitronicotinonitrile. As an electron-deficient heteroaryl chloride, this building block presents unique challenges and opportunities. The presence of strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups significantly activates the C-Cl bond, making it a prime candidate for oxidative addition to a palladium catalyst, a crucial step in the coupling cycle.[5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in mechanistic understanding to ensure reliable and reproducible outcomes.
Pillar 1: Mechanistic Causality and Component Selection
A robust experimental design is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle, which dictates the critical role of each component.[6]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1][7][8]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Rationale for Reagent Selection:
-
Palladium Catalyst & Ligand: The choice of catalyst is paramount for coupling aryl chlorides. The inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates a highly active catalyst system. Systems employing bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), or N-heterocyclic carbene (NHC) ligands, are exceptionally effective.[11][12] These ligands stabilize the Pd(0) species and promote the challenging oxidative addition step.[13] For this protocol, we select a commercially available pre-catalyst, SPhos Pd G2 , for its high activity and air-stability.
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid.[9] The strength and nature of the base can significantly influence reaction outcomes. While common bases include carbonates like K₂CO₃ or Na₂CO₃, stronger bases like potassium phosphate (K₃PO₄) are often superior for challenging couplings, as they can accelerate transmetalation and mitigate side reactions like protodeborylation.[10]
-
Solvent System: A solvent system capable of dissolving both the polar inorganic base and the nonpolar organic substrates is required. A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a standard and effective choice.[10][14] The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices for inert atmosphere techniques, precise reagent handling, and reaction monitoring.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume | CAS Number |
| This compound | 183.55 | 1.0 | 1.0 | 183.6 mg | 160906-98-9 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182.4 mg | 5720-07-0 |
| SPhos Pd G2 | 704.23 | 0.02 | 0.02 | 14.1 mg | 1445085-82-4 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 424.5 mg | 7778-53-2 |
| 1,4-Dioxane (anhydrous) | - | - | - | 4.0 mL | 123-91-1 |
| Water (degassed) | - | - | - | 1.0 mL | 7732-18-5 |
Required Equipment
-
Oven-dried 25 mL Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Magnetic stirrer/hotplate
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash chromatography system
Safety & Handling Precautions
-
Substrate Hazard: this compound is harmful if swallowed or inhaled.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
-
Reagent Handling: Palladium catalysts are expensive and potentially toxic. Bases like K₃PO₄ are corrosive. Anhydrous solvents are flammable. Adhere to all standard laboratory safety procedures.[16]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. All steps involving the catalyst must be performed under an inert atmosphere to prevent deactivation.[6][17]
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: Place a magnetic stir bar into an oven-dried 25 mL Schlenk flask. Seal the flask and attach it to a Schlenk line. Evacuate and backfill with argon three times to establish an inert atmosphere.
-
Addition of Solids: Under a positive flow of argon, quickly add this compound (183.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol) to the flask.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Vigorously bubble argon through the stirred suspension for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G2 catalyst (14.1 mg, 0.02 mmol). The mixture may change color upon catalyst addition.
-
Reaction Execution: Secure a condenser to the flask, ensuring argon flow through the top. Lower the flask into a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Allow the reaction to proceed for 12-18 hours. Progress can be monitored by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up - Quenching: Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.[10] Add deionized water (15 mL) to the flask.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[6][18]
-
Work-up - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10][18] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 6-(4-methoxyphenyl)-5-nitronicotinonitrile.
Pillar 3: Troubleshooting and Optimization Insights
Even robust protocols can require optimization. Should you encounter suboptimal results, consider the following expert-guided adjustments:
-
Low or No Conversion: If the reaction stalls, this often points to catalyst deactivation or insufficient reactivity.
-
Solution 1: Ensure the solvent was rigorously degassed. Oxygen is a common culprit for killing the catalyst.
-
Solution 2: Increase the reaction temperature in 10 °C increments (e.g., to 100 °C or 110 °C).[3]
-
Solution 3: Screen alternative catalyst systems. A different ligand, such as XPhos, or an N-heterocyclic carbene (NHC)-based catalyst might offer improved performance for your specific substrate combination.[11][12]
-
-
Protodeborylation Side Product: If you observe a significant amount of the arene corresponding to your boronic acid (e.g., anisole), this indicates protodeborylation.
-
Solution 1: Switch to a less aqueous solvent system or use a different base. Cesium carbonate (Cs₂CO₃) can sometimes suppress this side reaction.
-
Solution 2: Use the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.
-
-
Difficult Purification: If the product is difficult to separate from residual catalyst or ligands, modify the work-up.
-
Solution 1: After the initial aqueous work-up, stir the organic layer with a scavenger resin designed to bind palladium.
-
Solution 2: Filter the crude product dissolved in a solvent like dichloromethane through a small plug of Celite® and silica gel before full column chromatography.[18]
-
Conclusion
This application note provides a validated and mechanistically informed protocol for the Suzuki-Miyaura coupling of this compound. By understanding the causality behind each experimental choice—from the selection of a highly active catalyst system to the critical role of the base and inert atmosphere—researchers can confidently apply this methodology. This procedure serves as a reliable starting point for the synthesis of a diverse library of 6-aryl-5-nitronicotinonitrile derivatives, opening avenues for discovery in medicinal chemistry and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Step-by-step synthesis of heterocycles from 6-Chloro-5-nitronicotinonitrile
Topic: Step-by-Step Synthesis of Heterocycles from 6-Chloro-5-nitronicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Pyridine Building Block
This compound is a highly versatile and reactive pyridine derivative that serves as a powerful starting material for the synthesis of a diverse range of fused heterocyclic compounds. Its utility stems from a unique electronic architecture: the pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups. This pronounced electrophilicity, combined with the presence of a chlorine atom at the C6 position—an excellent leaving group—makes the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a gateway to introduce a variety of functionalities, paving the way for subsequent cyclization reactions to construct medicinally relevant scaffolds such as pyrido[2,3-b]pyrazines, furo[2,3-b]pyridines, and thieno[2,3-b]pyridines.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, detailing the underlying mechanisms, step-by-step protocols, and critical experimental considerations.
Part 1: The Core Reaction - Nucleophilic Aromatic Substitution (SNAr)
The foundational reaction for derivatizing this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination pathway.
Mechanism and Rationale
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine (the ipso-carbon). This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the potent electron-withdrawing nitro and cyano groups through resonance. The resonance form that places the negative charge on the electronegative nitrogen atom of the pyridine ring is a significant contributor to the stability of this intermediate, which is why attack at the C2 (and C6) position is highly favored.[2]
-
Elimination & Aromatization: The aromaticity is restored in the final step by the expulsion of the chloride leaving group, yielding the substituted product.
The presence of strong electron-withdrawing groups is crucial as they lower the activation energy of the rate-determining nucleophilic addition step.[1]
Caption: General mechanism for the SNAr reaction.
Part 2: Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are important heterocyclic scaffolds in medicinal chemistry.[3][4] Their synthesis from this compound is a robust, multi-step process that begins with the introduction of a nitrogen nucleophile.
Workflow Overview
Caption: Workflow for Pyrido[2,3-b]pyrazine synthesis.
Protocol 1: Synthesis of 6-(benzylamino)-5-nitronicotinonitrile (Step 1)
This protocol details the SNAr reaction with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add triethylamine to the solution. This base will scavenge the HCl generated during the reaction.
-
Add benzylamine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove excess reagents.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of 5,6-diamino-substituted nicotinonitrile (Step 2)
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
6-(benzylamino)-5-nitronicotinonitrile (from Step 1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂, 2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
Suspend the nitro-pyridine derivative in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂ in concentrated HCl to the suspension. The amount of HCl should be sufficient to dissolve the tin salt.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 3-6 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude diamine, which is often used in the next step without extensive purification.
Protocol 3: Cyclocondensation to form Pyrido[2,3-b]pyrazine (Step 3)
This final step involves forming the pyrazine ring.
Materials:
-
5,6-diamino-substituted nicotinonitrile (from Step 2) (1.0 eq)
-
Glyoxal (40% solution in water) (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve the crude diamine in ethanol in a round-bottom flask.
-
Add the aqueous glyoxal solution dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.
| Nucleophile | Conditions | Product Class | Typical Yield |
| Primary/Secondary Amines | Base (e.g., Et₃N, K₂CO₃), EtOH, Reflux | 6-amino-5-nitropyridines | 80-95% |
| Tin(II) Chloride / HCl | EtOH, RT to 50°C | 5,6-diaminopyridines | 75-90% |
| Glyoxal / Diacetyl | EtOH, Reflux | Pyrido[2,3-b]pyrazines | 60-85% |
Part 3: Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines, or 7-azabenzofurans, are scaffolds found in many biologically active compounds.[5][6] A common strategy for their synthesis involves an initial SNAr reaction with an oxygen nucleophile, followed by an intramolecular cyclization.
Workflow Overview
Caption: Workflow for Furo[2,3-b]pyridine synthesis.
Protocol 4: Synthesis of Furo[2,3-b]pyridines via Intramolecular Cyclization
This protocol combines the SNAr and cyclization steps for a streamlined synthesis.
Materials:
-
This compound (1.0 eq)
-
Ethyl glycolate (or other α-hydroxycarbonyl compound) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Caution: Sodium hydride is highly reactive. Handle under a nitrogen atmosphere.
-
To a stirred suspension of NaH in anhydrous DMF in a three-neck flask under nitrogen, add ethyl glycolate dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC. The reaction proceeds via initial substitution followed by an intramolecular cyclization where the enolate of the ester attacks the cyano group.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the target Furo[2,3-b]pyridine.
| Oxygen Nucleophile | Base | Conditions | Product Class | Typical Yield |
| Ethyl glycolate | NaH | DMF, 80-100°C | Furo[2,3-b]pyridines | 55-75% |
| Phenols | K₂CO₃ | Acetonitrile, Reflux | 6-Aryloxy-5-nitropyridines | 85-95% |
Part 4: Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold is a "bioisostere" of indole and is prevalent in pharmaceuticals.[7] The Gewald reaction is a classic method for their synthesis, and a modification of this approach can be applied starting from this compound.
Workflow Overview
Caption: Workflow for Thieno[2,3-b]pyridine synthesis.
Protocol 5: Synthesis of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
This protocol describes a two-step sequence involving S-alkylation followed by an intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Ethyl thioglycolate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, ethyl thioglycolate, and potassium carbonate in anhydrous acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
The reaction first proceeds via SNAr to form a thioether intermediate. This is followed by a base-mediated intramolecular condensation (Thorpe-Ziegler reaction), where the α-carbon of the ester attacks the cyano group.[8]
-
Monitor the reaction by TLC over 6-12 hours until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the 3-aminothieno[2,3-b]pyridine derivative.
| Sulfur Nucleophile | Base | Conditions | Product Class | Typical Yield |
| Ethyl thioglycolate | K₂CO₃ | MeCN, Reflux | 3-Aminothieno[2,3-b]pyridines | 70-85% |
| Cyanothioacetamide | Piperidinium acetate | Water, Reflux | 2-pyridinethiones | 65-80% |
Conclusion
This compound stands out as a privileged starting material in heterocyclic chemistry. Its well-defined reactivity allows for controlled, sequential functionalization through nucleophilic aromatic substitution and subsequent cyclization reactions. The protocols outlined in this guide demonstrate robust and reproducible pathways to synthesize diverse and valuable heterocyclic cores, providing a solid foundation for applications in drug discovery and materials science.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Proper handling and storage procedures for 6-Chloro-5-nitronicotinonitrile
Abstract
This document provides a comprehensive guide to the proper handling, storage, and use of 6-Chloro-5-nitronicotinonitrile (CAS No. 160906-98-9), a key heterocyclic building block in synthetic chemistry and drug discovery. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide synthesizes direct information with established safety protocols for structurally analogous nitro- and chloro-substituted pyridines. The protocols herein are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Introduction and Chemical Profile
This compound is a substituted pyridine derivative featuring three key functional groups: a chloro group, a nitro group, and a nitrile (cyano) group. This combination makes it a versatile, yet reactive, intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. The electron-withdrawing nature of the nitro and nitrile groups, combined with the chloro leaving group, activates the pyridine ring for various nucleophilic substitution reactions.
Given its chemical structure, it is prudent to treat this compound with a high degree of caution, assuming a hazard profile similar to related compounds, which are often classified as harmful and irritants.[1][2][3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 160906-98-9 | --INVALID-LINK--[4] |
| Molecular Formula | C₆H₂ClN₃O₂ | --INVALID-LINK--[4] |
| Molecular Weight | 183.55 g/mol | --INVALID-LINK--[4] |
| Physical State | Solid (presumed, based on related compounds) | --INVALID-LINK--[5] |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK--[4] |
Hazard Assessment and Safety Precautions
A thorough risk assessment must be conducted before handling this compound. Based on data from structurally similar chemicals, this compound should be considered hazardous.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][6]
-
Skin Irritation: Causes skin irritation.[1][2] Avoid all direct contact with skin and clothing.[7]
-
Respiratory Irritation: May cause respiratory tract irritation.[6][8] Inhalation of dust or vapors should be strictly avoided.[1][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Hand Protection: Wear appropriate, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1][7]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.[7]
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to keep airborne concentrations low.[1][2] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[2][7]
Storage and Handling Protocols
Storage
Proper storage is critical to maintain the compound's stability and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C .[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[4]
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2][7]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7]
Handling
-
Work Area: Always handle this compound within a certified chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Dispensing: When weighing or transferring the solid material, minimize the creation of dust.[7] Use appropriate tools (spatulas) and handle with care.
-
Hygiene: Wash hands thoroughly after handling.[2][7] Do not eat, drink, or smoke in the laboratory area.[2][7] Contaminated clothing should be removed immediately and washed before reuse.[2]
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Spills and Leaks: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ensure proper PPE is worn during cleanup.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative protocol for using this compound as a substrate in a nucleophilic aromatic substitution (SNAr) reaction with a generic primary amine (R-NH₂).
Rationale
The chloro group at the 6-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent nitro and cyano groups. This protocol demonstrates a common transformation where the chlorine is displaced by an amine nucleophile.
Materials
-
This compound
-
Primary Amine (R-NH₂)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material.
-
Addition of Amine: Add the primary amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Addition of Base: Add DIPEA (1.5 eq) to the mixture to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Workflow Diagram
Caption: Workflow for a typical SNAr reaction.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 5. 6-Chloro-5-nitronicotinic acid | 7477-10-3 [sigmaaldrich.com]
- 6. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 6-Chloro-5-nitronicotinonitrile
Abstract: This comprehensive guide provides detailed application notes and protocols for monitoring chemical reactions involving 6-chloro-5-nitronicotinonitrile, a critical intermediate in pharmaceutical synthesis. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable reaction monitoring.
Introduction: The Significance of this compound in Synthesis
This compound is a pivotal building block in medicinal chemistry, most notably in the synthesis of varenicline, a widely used smoking cessation drug.[1][2][3][4][5] The reactivity of this molecule is governed by its distinct functional groups: a pyridine ring activated by a strongly electron-withdrawing nitro group, a nitrile group, and a labile chlorine atom. The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction pathway in the synthesis of more complex molecules.[6][7][8]
Accurate and real-time monitoring of reactions involving this intermediate is paramount for several reasons:
-
Optimization of Reaction Conditions: Understanding the reaction kinetics allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
-
Impurity Profiling: Identifying and quantifying byproducts is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Process Safety: Monitoring the consumption of starting materials and the formation of products can prevent runaway reactions and ensure a safe manufacturing process.
This guide will provide the analytical frameworks necessary to achieve these monitoring goals.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is an indispensable tool for monitoring the progress of reactions involving this compound due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11][12] A well-developed HPLC method can separate the starting material, intermediates, products, and byproducts, providing a clear picture of the reaction profile over time.
The Rationale Behind Method Development
For a typical SNAr reaction where the chlorine atom is displaced by a nucleophile, the polarity of the product will differ significantly from the starting material. This change in polarity is the basis for chromatographic separation. A reversed-phase HPLC method is generally suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Protocol: Reaction Monitoring by Reversed-Phase HPLC-UV
This protocol outlines a general method for monitoring the substitution of the chloro group on this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, to improve peak shape)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a polar environment for reversed-phase chromatography. The acid can help to protonate any basic analytes, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier that elutes the analytes from the C18 column. |
| Gradient | 30% B to 90% B over 15 minutes | A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading. |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Data Analysis: The progress of the reaction can be monitored by observing the decrease in the peak area of the this compound and the corresponding increase in the peak area of the product.
Diagram: HPLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities in the starting material or those formed during the reaction.[13]
Applicability to this compound
This compound and many of its likely reaction products and impurities are sufficiently volatile and thermally stable for GC-MS analysis. The mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns.
Protocol: GC-MS Analysis of Reaction Components
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer)
-
A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program is essential to separate compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that is compatible with mass spectrometry. |
| Injection Mode | Split (e.g., 50:1 split ratio) | A split injection is used for concentrated samples to prevent column and detector overload. |
MS Conditions:
| Parameter | Condition | Rationale |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-400 amu | Covers the expected mass range of the starting material, products, and likely byproducts. |
Sample Preparation:
-
Prepare a diluted sample of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is dry by passing it through a small plug of anhydrous sodium sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structures
NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution.[14][15] For reaction monitoring, NMR can provide real-time structural information on the disappearance of reactants and the formation of products and intermediates.[16][17]
The Power of In-Situ NMR
By conducting the reaction directly in an NMR tube, a series of spectra can be acquired over time to track the changes in the chemical environment of the protons and carbons.[14][15]
Protocol: In-Situ ¹H NMR Reaction Monitoring
Instrumentation and Materials:
-
NMR spectrometer (a 400 MHz or higher field is recommended for better resolution)
-
NMR tubes
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Dissolve the starting materials in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Initiate the reaction (e.g., by adding a catalyst or reactant) and immediately begin acquiring spectra at regular intervals.
-
Process the spectra to monitor the decrease in the intensity of signals corresponding to this compound and the appearance and increase of signals for the product.
Expected ¹H and ¹³C NMR Spectral Features:
| Nucleus | This compound (Expected Shifts) | Product (e.g., Amine Substitution) (Expected Shifts) | Rationale for Changes |
| ¹H | Aromatic protons on the pyridine ring. | Significant shifts in the aromatic protons adjacent to the site of substitution. | The electronic environment of the pyridine ring is altered by the new substituent. |
| ¹³C | Signals for the nitrile carbon, the carbons of the pyridine ring (including the carbon bearing the chlorine), and the nitro-group bearing carbon. | A large upfield or downfield shift for the carbon at the 6-position. Changes in the shifts of other ring carbons. | The substitution of chlorine with a different group directly impacts the chemical shift of the attached carbon and influences the neighboring carbons. |
Diagram: NMR Data Interpretation Logic
Caption: Logic for interpreting time-resolved NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for monitoring changes in functional groups during a reaction.[18][19][20] For reactions of this compound, FTIR is particularly well-suited for tracking the nitrile and nitro groups.
Key Vibrational Frequencies
The distinct vibrational frequencies of the nitrile (-C≡N) and nitro (-NO₂) groups provide clear spectral windows for monitoring.[21][22]
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Nitrile (-C≡N) | ~2230 | Sharp, medium to strong intensity |
| Nitro (-NO₂) Asymmetric Stretch | ~1530 | Strong intensity |
| Nitro (-NO₂) Symmetric Stretch | ~1350 | Strong intensity |
Protocol: In-Situ ATR-FTIR Reaction Monitoring
Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel, allowing for continuous, real-time monitoring.
Instrumentation:
-
FTIR spectrometer with an ATR probe
Procedure:
-
Insert the ATR probe into the reaction vessel.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Start the reaction and begin collecting spectra at regular intervals.
-
Monitor the reaction by observing changes in the characteristic absorption bands. For example, in a reaction where the nitrile group is hydrolyzed to a carboxylic acid, the sharp peak at ~2230 cm⁻¹ will disappear, and a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) will appear.
Method Validation and System Suitability
All analytical methods used for reaction monitoring in a drug development setting must be validated to ensure they are reliable and fit for purpose. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[23][24][25][26] Additionally, system suitability tests, as outlined in the United States Pharmacopeia (USP) General Chapter <621>, must be performed before each analysis to ensure the chromatographic system is performing adequately.[27][28][29][30][31]
Conclusion
The analytical techniques detailed in this application note provide a robust framework for the comprehensive monitoring of reactions involving the critical pharmaceutical intermediate, this compound. The selection of the appropriate technique will depend on the specific reaction being studied and the information required. A multi-technique approach, leveraging the strengths of HPLC, GC-MS, NMR, and FTIR, will provide the most complete understanding of the reaction, enabling efficient process development and ensuring the quality and safety of the final product.
References
- 1. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [2105.05657] Time- and Site-Resolved Kinetic NMR: Real-Time Monitoring of Off-Equilibrium Chemical Dynamics by 2D Spectrotemporal Correlations [arxiv.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. youtube.com [youtube.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. jordilabs.com [jordilabs.com]
- 25. fda.gov [fda.gov]
- 26. starodub.nl [starodub.nl]
- 27. usp.org [usp.org]
- 28. <621> CHROMATOGRAPHY [drugfuture.com]
- 29. agilent.com [agilent.com]
- 30. usp.org [usp.org]
- 31. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Purity Isolation of 6-Chloro-5-nitronicotinonitrile via Optimized Flash Column Chromatography
Introduction
6-Chloro-5-nitronicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The presence of three distinct functional groups—a nitrile, a nitro group, and a chloro-substituent on a pyridine ring—imparts significant polarity and reactivity to the molecule.[1] Consequently, reaction work-ups often yield a crude product containing unreacted starting materials, by-products, and other impurities that can interfere with subsequent synthetic steps.
This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of a gradient elution strategy, ensuring researchers can achieve high purity and yield.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principle of normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar or of low polarity.[2][3]
-
Stationary Phase: Silica gel (SiO₂) is selected as the stationary phase. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[3][4]
-
Analyte Interaction: this compound, with its electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, is a polar molecule. It will adsorb onto the polar silica gel surface with moderate strength.
-
Elution: A mobile phase, or eluent, of low polarity is used to wash the compounds through the column.[5] By gradually increasing the polarity of the eluent, we can systematically desorb and elute compounds based on their polarity. Less polar impurities will elute first, followed by the target compound, and finally, more polar impurities will be washed off the column.[4] This controlled elution is the key to achieving a clean separation.
Critical Safety and Handling Precautions
While a specific safety data sheet for this compound is not extensively detailed, its structure is closely related to other chloro-nitro-aromatic compounds with known hazards.[6][7][8] Therefore, stringent safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[7][9] Ensure that eyewash stations and safety showers are readily accessible.
-
Ventilation: Conduct all handling and chromatography in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[9][10]
-
Handling: Avoid all contact with skin and eyes.[7] Wash hands thoroughly after handling.[9]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, at the recommended temperature of 2-8°C.[1]
-
Waste Disposal: Dispose of all chemical waste, including used silica and solvents, according to institutional and local environmental regulations.
Materials and Reagents
Equipment:
-
Glass chromatography column with stopcock
-
Column stand and clamps
-
Separatory funnel (for solvent reservoir)
-
Fraction collector or collection test tubes/flasks
-
TLC tank, TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Reagents:
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Sand, acid-washed
-
Cotton or glass wool
Preliminary Analysis: TLC for Solvent System Optimization
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC.[5] The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with a target Retardation Factor (Rf) of 0.25 - 0.35 for the desired product.
Protocol: TLC Analysis
-
Prepare several developing chambers with different solvent systems of increasing polarity (see Table 1 for suggestions).
-
Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or DCM.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Identify the solvent system that gives the best separation with the target compound at an Rf of ~0.3. This will be the starting point for your column's mobile phase.
| Trial System | Solvent System (v/v) | Polarity | Observation / Goal |
| 1 | 95:5 Hexane:Ethyl Acetate | Low | Check for very non-polar impurities. Target compound should remain at the baseline (Rf ≈ 0). |
| 2 | 80:20 Hexane:Ethyl Acetate | Medium-Low | Ideal starting point. Aim for Rf of the target compound to be between 0.25 and 0.35. |
| 3 | 60:40 Hexane:Ethyl Acetate | Medium | If the compound is not moving in the 80:20 system, this higher polarity system should be tested. |
| 4 | 70:30 Hexane:DCM | Alternative | DCM can offer different selectivity compared to Ethyl Acetate for certain impurities. |
Detailed Protocol: Flash Column Chromatography
This protocol assumes an 80:20 Hexane:Ethyl Acetate system was found to be optimal in the TLC analysis.
Part A: Column Packing (Wet Slurry Method)
The wet slurry method is preferred as it minimizes air bubbles and ensures a more homogenous packing, leading to better separation.[3]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compress too tightly.[11] Add a ~1 cm layer of sand over the plug.
-
Slurry Creation: In a beaker, mix an appropriate amount of silica gel (typically 50-100 times the weight of the crude material) with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Mix until a consistent, pourable slurry is formed.[11]
-
Packing: With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to encourage even settling of the silica bed.
-
Equilibration: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed surface.[11] Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand to prevent cracking of the stationary phase.[11][12]
Part B: Sample Loading
-
Dissolution: Dissolve the crude this compound in the minimum amount of a suitable solvent (DCM is often a good choice due to its volatility and ability to dissolve polar compounds).
-
Adsorption (Optional but Recommended): For better resolution, add a small amount of silica gel (~1-2 times the weight of the crude material) to the dissolved sample. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Loading: Carefully add the dry-loaded sample as a thin, even layer on top of the sand in the column. If using the wet-loading method, carefully add the concentrated solution dropwise onto the sand layer using a pipette.[11]
Part C: Elution and Fraction Collection
A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is highly effective for separating complex mixtures.[13][14]
-
Initial Elution: Begin eluting with the low-polarity solvent system determined from TLC (e.g., 80:20 Hexane:Ethyl Acetate). Maintain a constant flow rate.
-
Fraction Collection: Begin collecting fractions immediately.[11] The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Increase: As the elution progresses, gradually increase the polarity of the mobile phase. For example, move from 80:20 to 70:30 Hexane:Ethyl Acetate. This increase in polarity will help elute the more strongly adsorbed target compound.[4]
-
Monitoring: Periodically, analyze the collected fractions by TLC. Spot the starting material, the current fraction, and the previous fraction on the same plate to track the elution of the product.
-
Final Wash: Once the desired product has been fully eluted, wash the column with a high-polarity solvent (e.g., 100% Ethyl Acetate) to remove any highly polar baseline impurities.
Visualization of Workflow and Principles
Results and Troubleshooting
Upon completion, the fractions identified as pure by TLC are combined. The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound, typically as a solid. Purity should be assessed by NMR, LC-MS, or another suitable analytical technique.
| Problem | Potential Cause | Solution |
| Poor Separation (Overlapping Spots) | Incorrect solvent system (too polar or not selective enough). | Re-optimize the solvent system using TLC. Try adding a third solvent (e.g., a small amount of DCM) to modulate selectivity. |
| Column was overloaded with crude material. | Reduce the amount of sample relative to the amount of silica gel (aim for a 1:100 ratio). | |
| Cracked or Channeled Column Bed | The silica bed ran dry during packing or elution. | Ensure the solvent level never drops below the top layer of sand. Pack the column carefully to avoid air pockets. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Elutes Too Quickly (Rf > 0.5) | The mobile phase is too polar. | Decrease the percentage of the polar solvent in your mobile phase. Start with a less polar mixture. |
| Streaking of Spots on TLC Plate | Sample is too concentrated or acidic/basic. | Dilute the sample before spotting. For acidic/basic compounds, consider adding a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound using flash column chromatography. By leveraging preliminary TLC analysis to tailor the mobile phase composition, followed by a systematic gradient elution, researchers can effectively remove both more and less polar impurities. Adherence to the detailed procedural and safety guidelines herein will enable the consistent isolation of this valuable synthetic intermediate in high purity, facilitating its successful application in drug discovery and development pipelines.
References
- 1. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 2. columbia.edu [columbia.edu]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 6-Chloro-5-nitronicotinic acid | 7477-10-3 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
Application Note: Scale-Up Synthesis Considerations for 6-Chloro-5-nitronicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a high-level overview of the critical safety and engineering considerations for the scale-up synthesis of 6-Chloro-5-nitronicotinonitrile. It is intended for informational purposes for an audience with a strong background in chemistry and chemical engineering. The synthesis of this compound, particularly the nitration step, is an exceptionally hazardous operation that can pose a significant risk of thermal runaway and explosion.[1][2] This document is not a step-by-step protocol and should not be used as one. Any attempt to perform this synthesis must be preceded by a thorough Process Hazard Analysis (PHA) conducted by qualified personnel in a facility equipped to handle such reactions.
Introduction: The Challenge of Scaling Nitroaromatic Syntheses
This compound is a substituted pyridine derivative that holds potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structure, featuring chloro, nitro, and nitrile functional groups, makes it a versatile intermediate. However, the very features that impart its reactivity also present significant challenges for its synthesis, especially during scale-up.
The introduction of a nitro group onto an aromatic ring is a notoriously energetic and often dangerous transformation.[2] Incidents involving nitration reactions are well-documented, frequently stemming from the highly exothermic nature of the reaction and the thermal instability of the resulting nitro-containing products.[1][3] As a process is scaled from the laboratory bench to a pilot plant or manufacturing setting, the ability to safely manage reaction heat diminishes dramatically due to the decreasing surface-area-to-volume ratio of the reactors.[2] This document, therefore, focuses on the essential analytical and engineering principles required to safely approach the scale-up of this synthesis.
Proposed Synthetic Pathway and Inherent Hazards
A logical laboratory synthesis route to this compound would involve the nitration of the precursor, 6-chloronicotinonitrile. This transformation typically employs potent nitrating agents, such as a mixture of nitric acid and sulfuric acid ("mixed acid") or fuming nitric acid.
Primary Hazards:
-
Extreme Exothermicity: Nitration reactions release a substantial amount of heat (typically -145 ± 70 kJ/mol), which can rapidly increase the temperature of the reaction mass.[3]
-
Thermal Runaway: If the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise uncontrollably. This accelerates the reaction rate, creating a dangerous feedback loop that can lead to boiling of the solvent, over-pressurization, and ultimately, reactor failure or explosion.[2]
-
Product Instability: Organic nitro compounds are energetic materials that can decompose exothermically at elevated temperatures.[4] This decomposition can be triggered by a thermal runaway of the primary reaction, adding another layer of hazard. The presence of impurities or even the reaction solvent can lower the decomposition temperature.[4]
-
Gas Evolution: Uncontrolled reactions can lead to the rapid evolution of large volumes of gas (e.g., NOx), further increasing the risk of over-pressurization.[5]
-
Corrosivity: The reagents used (e.g., fuming nitric acid, sulfuric acid) are highly corrosive and require specialized handling and equipment.[1]
A Framework for Safe Scale-Up: The Process Hazard Analysis (PHA) Workflow
Before any scale-up is attempted, a rigorous Process Hazard Analysis (PHA) must be performed. This is not merely a paperwork exercise but a foundational experimental and analytical workflow designed to understand and mitigate the risks.
References
Application Note & Protocols: Strategic Amination of 6-Chloro-5-nitronicotinonitrile for Advanced Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 6-Chloro-5-nitronicotinonitrile
In the landscape of medicinal chemistry and drug development, this compound stands out as a highly valuable and versatile heterocyclic building block. Its pyridine core is rendered exceptionally electrophilic by the synergistic electron-withdrawing effects of three distinct functionalities: the ring nitrogen, a nitro group at the 5-position, and a cyano group at the 3-position. This pronounced electron deficiency activates the chlorine atom at the 6-position, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]
This unique electronic arrangement makes this compound an ideal substrate for facile reaction with a broad spectrum of amine nucleophiles. The resulting 6-amino-5-nitronicotinonitrile derivatives are critical intermediates in the synthesis of more complex, biologically active molecules, most notably purine analogs, which are foundational scaffolds for numerous therapeutics, including kinase inhibitors and antiviral agents.[4][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the reaction mechanism, a detailed analysis of key experimental parameters, validated protocols for reacting this compound with various amines, and a discussion of its applications in synthetic programs.
Pillar 1: The Reaction Mechanism - A Classic SNAr Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr).[2][3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the C6 position of the pyridine ring. This is the rate-determining step of the reaction.[7] This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][3] This resonance stabilization significantly lowers the activation energy of the reaction, which is why electron-withdrawing groups, particularly those ortho or para to the leaving group, are essential for activating the substrate.[3][8]
-
Elimination of the Leaving Group: In the final, rapid step, the aromaticity of the ring is restored through the expulsion of the chloride ion, a competent leaving group, yielding the final 6-amino-5-nitronicotinonitrile product.
Pillar 2: Causality Behind Experimental Choices
The success and efficiency of the amination reaction hinge on the careful selection of several key parameters. The rationale behind these choices is detailed below.
| Parameter | Choices & Rationale |
| Amine Nucleophile | Primary/Secondary Aliphatic Amines (e.g., Benzylamine, Morpholine): These are generally strong nucleophiles and react readily, often at moderate temperatures (e.g., 80 °C) or even room temperature.[9] Aromatic Amines (e.g., Aniline): These are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, they often require higher reaction temperatures (e.g., >100 °C or reflux) and potentially longer reaction times to achieve good conversion.[9] |
| Solvent | Polar Aprotic Solvents (DMF, DMSO): These are excellent choices as they effectively solvate the reactants and the charged Meisenheimer complex, accelerating the reaction. Their high boiling points are also advantageous for reactions requiring elevated temperatures.[9] Alcohols (Ethanol, Isopropanol): These are also effective and offer a more environmentally benign option. They can participate in hydrogen bonding and are suitable for reactions with more reactive amines that do not require very high temperatures.[9] |
| Base | Tertiary Amines (e.g., Triethylamine, DIPEA): The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is typically added to neutralize this acid, preventing the protonation of the amine nucleophile (which would render it non-nucleophilic) and driving the reaction to completion.[9] Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are effective, inexpensive, and easily removed during aqueous work-up. They are particularly useful in polar solvents like DMF or ethanol.[9] Excess Amine: In some cases, using an excess of the amine nucleophile (e.g., 2.2 equivalents or more) can serve as both the reactant and the base, simplifying the reaction mixture. |
| Temperature | Reaction temperatures typically range from room temperature to 140 °C. The choice is dictated by the nucleophilicity of the amine. More reactive aliphatic amines may proceed efficiently at lower temperatures, while less reactive aromatic amines require heating to overcome the higher activation energy.[9][10] Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the optimal temperature and prevent decomposition. |
Pillar 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative aliphatic and aromatic amines.
Protocol 1: Reaction with a Secondary Aliphatic Amine (Morpholine)
This protocol outlines a general procedure for highly nucleophilic amines.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approx. 0.2 M). Add morpholine (1.1 eq), followed by triethylamine (1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel or by recrystallization to yield the pure 6-morpholino-5-nitronicotinonitrile.
Protocol 2: Reaction with a Primary Aromatic Amine (Aniline)
This protocol is adapted for less nucleophilic aromatic amines, requiring more forcing conditions.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (1.5 eq).
-
Reagent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.2 M), followed by aniline (1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water and stir, which should precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF and aniline.
-
Purification: Air-dry the crude solid. If necessary, purify further by flash column chromatography on silica gel to yield the pure 6-(phenylamino)-5-nitronicotinonitrile.
Pillar 4: Applications in Medicinal Chemistry - The Gateway to Purines
The primary application of 6-amino-5-nitronicotinonitrile derivatives is as advanced intermediates in the synthesis of purine analogs.[4][6] The synthetic sequence leverages the ortho-relationship of the amino and nitro groups.
-
Reduction of the Nitro Group: The 5-nitro group is selectively reduced to an amino group, typically using reagents like sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (H₂/Pd-C), or tin(II) chloride (SnCl₂). This creates a highly reactive 5,6-diaminonicotinonitrile intermediate.
-
Ring Closure/Cyclization: The resulting diamine is then cyclized to form the purine ring system. A common method is heating with formic acid or triethyl orthoformate to install the C8 carbon and complete the imidazole portion of the purine core.[4]
This versatile pathway allows for the generation of diverse purine libraries for screening in drug discovery programs.
References
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-nitronicotinonitrile
Welcome to the technical support center for the synthesis of 6-Chloro-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I am having trouble achieving the initial nitration of my 6-chloronicotinonitrile precursor. What are the likely causes and how can I resolve this?
The nitration of pyridine rings is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2] This inherent lack of reactivity necessitates forceful reaction conditions, which can be a delicate balance to achieve without degrading the starting material or generating unwanted byproducts.
Troubleshooting Steps:
-
Insufficiently Harsh Conditions: Standard nitrating conditions (e.g., nitric acid in sulfuric acid) may not be potent enough. Consider using fuming nitric acid in concentrated sulfuric acid to generate a higher concentration of the nitronium ion (NO₂⁺).
-
Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition. A carefully controlled temperature profile is crucial. Start at a low temperature (e.g., 0 °C) during the addition of the nitrating agent and then gradually increase the temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Time: The reaction may require an extended period to reach completion. Monitor the consumption of the starting material to determine the optimal reaction time.
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Fuming HNO₃ in conc. H₂SO₄ | Increases the concentration of the active electrophile (NO₂⁺). |
| Temperature | 0 °C (addition), then gradually increase | Balances reaction rate and prevents degradation. |
| Monitoring | TLC or HPLC | Allows for real-time tracking of the reaction progress. |
Troubleshooting Guide: Common Synthesis Failures
Q2: My reaction has stalled, and I am observing a significant amount of unreacted 6-chloronicotinonitrile. What should I do?
A stalled reaction is a common issue in pyridine nitration. Before making any drastic changes, it's essential to diagnose the potential cause.
Workflow for a Stalled Reaction:
Caption: Troubleshooting workflow for a stalled nitration reaction.
Detailed Steps:
-
Verify Reagent Quality: Ensure that the sulfuric acid is concentrated and the nitric acid is fuming. Moisture can quench the nitronium ion.
-
Incremental Temperature Increase: If the reagents are of high quality, a modest increase in temperature may be sufficient to overcome the activation energy barrier.
-
Additional Nitrating Agent: If the reaction remains stalled, a small, carefully controlled addition of the nitrating agent can be attempted.
Q3: I am observing the formation of multiple products, leading to a low yield of this compound. How can I improve the selectivity?
The formation of multiple nitrated isomers or byproducts is a common consequence of the harsh conditions required for pyridine nitration.[1]
Strategies to Enhance Selectivity:
-
Control of Stoichiometry: Use a minimal excess of the nitrating agent to disfavor di-nitration. A stoichiometric ratio or a slight excess (e.g., 1.1 equivalents) is often a good starting point.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise at a low temperature. This maintains a low concentration of the nitronium ion, favoring mono-nitration.[1]
-
Alternative Synthetic Route: If direct nitration of 6-chloronicotinonitrile proves to be low-yielding, consider an alternative pathway. For instance, the nitration of 6-hydroxynicotinonitrile followed by chlorination can be a more regioselective approach. The hydroxyl group is an activating, ortho-, para-director, which would favor nitration at the 5-position. Subsequent chlorination would then replace the hydroxyl group.
Alternative Synthetic Pathway:
Caption: An alternative synthetic route to improve regioselectivity.
Q4: The purification of the crude product is proving difficult. What are the recommended procedures?
The crude product from this reaction is often a mixture of the desired product, unreacted starting material, and various byproducts. A multi-step purification process is typically required.
Recommended Purification Protocol:
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate out of the aqueous solution. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 6-7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization or Chromatography: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
| Purification Step | Solvent/Reagent | Purpose |
| Quenching | Crushed Ice | To stop the reaction and precipitate the product. |
| Neutralization | Na₂CO₃ or NaOH | To remove excess acid. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous layer. |
| Recrystallization | Ethanol/Water or Hexanes/EtOAc | To purify the solid product. |
| Chromatography | Silica Gel | For purification of complex mixtures. |
Experimental Protocols
Protocol 1: Direct Nitration of 6-Chloronicotinonitrile
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 equivalents) to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 6-chloronicotinonitrile (1 equivalent) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
Addition of Nitrating Agent: Add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extraction and Purification: Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
Technical Support Center: Synthesis of 6-Chloro-5-nitronicotinonitrile
Welcome to the technical support center for the synthesis of 6-Chloro-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to improve the yield and purity of your reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the nitration of 6-chloronicotinonitrile are often multifactorial. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging.[1][2] The primary factors to investigate are the nitrating agent, reaction temperature, and potential side reactions.
-
Causality Behind Experimental Choices:
-
Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used.[3] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4] Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion and may improve yields in challenging nitrations.[5]
-
Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of unwanted byproducts and decomposition, leading to a lower yield of the desired product.[6] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Side Reactions: The primary competing reaction is the hydrolysis of the nitrile group to a carboxylic acid (6-chloro-5-nitronicotinic acid) or an amide intermediate under the strong acidic conditions of the reaction.[7][8][9][10]
-
-
Step-by-Step Troubleshooting Protocol:
-
Optimize the Nitrating Mixture:
-
Begin with a standard molar ratio of H₂SO₄ to HNO₃ of 2:1 to 3:1.
-
If yields remain low, consider cautiously introducing oleum (10-20% SO₃) in place of some of the sulfuric acid to create a more potent nitrating medium.[5]
-
-
Systematic Temperature Variation:
-
Start with a reaction temperature of 0-10°C during the addition of the substrate to the nitrating mixture to control the initial exotherm.
-
Slowly warm the reaction to a range of 25-50°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Run small-scale trials at slightly elevated temperatures (e.g., 60-70°C) to determine if a higher energy of activation is required, but be mindful of increased byproduct formation.
-
-
Minimize Water Content:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous grades of nitric and sulfuric acid if possible. Water can quench the nitronium ion and contribute to nitrile hydrolysis.
-
-
Question 2: I am observing a significant amount of an impurity that is more polar than my product. What is it and how can I prevent its formation?
A more polar impurity is likely the result of the hydrolysis of the nitrile group to either an amide or, more likely, a carboxylic acid (6-chloro-5-nitronicotinic acid).[7][8][9][10][11]
-
Causality Behind Experimental Choices:
-
Strategies for Prevention and Mitigation:
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or HPLC), promptly quench the reaction to prevent prolonged exposure of the product to the harsh acidic environment.
-
Quenching Procedure: Quench the reaction by pouring it carefully onto crushed ice. This rapidly dilutes the acid and lowers the temperature, slowing the rate of hydrolysis.
-
Extraction: Immediately following quenching, neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 6-7 and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Question 3: My final product is difficult to purify. What are the recommended purification techniques?
Purification of this compound can be challenging due to the presence of structurally similar impurities. A multi-step purification strategy is often necessary.
-
Recommended Purification Workflow:
-
Initial Workup: After quenching and extraction, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities like 6-chloro-5-nitronicotinic acid. Follow with a brine wash to remove excess water.
-
Crystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). Ethanol/water mixtures can also be effective.[12]
-
Silica Gel Chromatography: If crystallization does not provide sufficient purity, column chromatography can be employed. Use a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The product is expected to be moderately polar.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be an option for purification.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemistry of the nitration of 6-chloronicotinonitrile?
The nitration is expected to occur at the 5-position. The pyridine nitrogen and the chloro group are both deactivating and meta-directing. The cyano group is also deactivating and meta-directing. Therefore, the nitration will preferentially occur at the position that is meta to all three groups, which is the 5-position.
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid, real-time monitoring of the reaction's progress. Use a mobile phase such as 30-50% ethyl acetate in hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion of starting material and the formation of products and byproducts. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product.
Q3: Are there any specific safety precautions for this reaction?
Yes. The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Controlled Addition: Add the reagents slowly and in a controlled manner, especially when adding the substrate to the nitrating mixture, to manage the exotherm. Use an ice bath to maintain the desired temperature.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice. Never add water directly to the concentrated acid mixture.
Data & Visualizations
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficiently reactive nitrating agent | Increase the H₂SO₄:HNO₃ ratio; cautiously use oleum. | Increases the concentration of the active electrophile, the nitronium ion (NO₂⁺).[3][5] |
| Suboptimal reaction temperature | Perform a temperature screen (e.g., 25°C, 50°C, 70°C). | Balances the need for sufficient activation energy with the prevention of thermal decomposition and side reactions. |
| Nitrile hydrolysis | Minimize reaction time; ensure anhydrous conditions. | Reduces the exposure of the product to strong acid and water, which can hydrolyze the nitrile to a carboxylic acid.[7][8] |
| Inefficient quenching/workup | Quench by pouring onto ice; neutralize before extraction. | Rapidly dilutes the acid and lowers the temperature to minimize hydrolysis. Neutralization removes acidic byproducts. |
Diagram 1: Proposed Reaction and Side Reaction
Caption: Main reaction pathway and potential hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 13. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Identifying common side products in 6-Chloro-5-nitronicotinonitrile synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-nitronicotinonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on the identification and mitigation of side products.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. However, like many multi-step organic syntheses, it is not without its challenges. The formation of impurities and side products can significantly impact the yield, purity, and overall success of the reaction. This guide provides a comprehensive overview of the likely synthetic pathways and the common side products that may arise, offering practical solutions for their identification and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: Based on analogous syntheses of similar compounds like 2-chloro-5-nitropyridine, a common and effective route involves the chlorination of a 6-hydroxy-5-nitronicotinonitrile precursor.[1][2][3] This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like phosphorus pentachloride (PCl₅).[2][4]
Q2: I am observing a significant amount of an impurity with the same mass as my desired product in the crude reaction mixture. What could it be?
A2: A common issue in the synthesis of substituted pyridines is the formation of regioisomers. In the case of this compound, a likely isomeric impurity is 2-Chloro-3-nitronicotinonitrile. This can arise if the starting material for nitration has multiple reactive sites or if rearrangement occurs during the synthesis. For instance, in the synthesis of 2-chloro-5-nitropyridine, the formation of 2-chloro-3-nitropyridine as a byproduct has been reported.[2] Careful control of reaction conditions, particularly temperature and the order of reagent addition, is crucial to minimize the formation of such isomers.
Q3: My final product shows the presence of a compound that appears to have lost the nitrile group. What could be the cause?
A3: The nitrile group can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases and water, to form a carboxylic acid or an amide.[1][2] If your reaction work-up or purification involves aqueous acidic or basic conditions, you might observe the formation of 6-Chloro-5-nitronicotinamide or 6-Chloro-5-nitronicotinic acid. It is advisable to use anhydrous conditions whenever possible and to perform aqueous work-ups under neutral or mildly acidic/basic conditions at low temperatures.
Q4: After chlorination of the hydroxy precursor, I have a significant amount of unreacted starting material. How can I improve the conversion?
A4: Incomplete chlorination of the hydroxy-pyridine precursor is a common problem. To drive the reaction to completion, you can try several strategies:
-
Increase the reaction temperature: Chlorination of hydroxypyridines often requires elevated temperatures.[1][4]
-
Increase the excess of the chlorinating agent: Using a larger excess of POCl₃ or adding PCl₅ can improve the conversion.[2][4]
-
Use a catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-diethylaniline, has been shown to facilitate the chlorination of hydroxypyridines.[1]
-
Increase the reaction time: Prolonging the reaction time can also lead to a higher conversion.
Q5: What are the black, tar-like substances that sometimes form during the reaction?
A5: The formation of dark, polymeric materials is often a result of side reactions occurring at high temperatures, especially in the presence of strong acids or oxidizing agents. These can be complex mixtures of decomposition products. To minimize their formation, it is important to maintain strict control over the reaction temperature and to ensure that the reagents are of high purity.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section details the most probable side products in the synthesis of this compound and provides strategies to minimize their formation and to remove them during purification.
| Side Product | Structure | Probable Cause | Identification | Mitigation & Removal |
| Isomeric Byproducts (e.g., 2-Chloro-3-nitronicotinonitrile) | Isomer of the target compound | Non-regioselective nitration of the precursor or rearrangement during synthesis.[2] | Mass spectrometry (same molecular weight as the product), NMR spectroscopy (different chemical shifts and coupling patterns). | Optimize nitration conditions (temperature, nitrating agent). Purification by column chromatography or fractional crystallization. |
| 6-Hydroxy-5-nitronicotinonitrile | Starting material | Incomplete chlorination reaction. | Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) (different retention time from the product). | Increase reaction temperature, time, or excess of chlorinating agent.[1][2][4] Can be removed by column chromatography. |
| 6-Chloro-5-nitronicotinamide | Hydrolysis of the nitrile group | Presence of water and acid/base during reaction or work-up. | Infrared (IR) spectroscopy (presence of amide C=O and N-H stretches), Mass spectrometry (higher molecular weight than the product). | Use anhydrous reaction conditions. Perform aqueous work-up at low temperatures and neutral pH. Removal by column chromatography. |
| 6-Chloro-5-nitronicotinic acid | Hydrolysis of the nitrile group | Presence of water and strong acid/base during reaction or work-up.[1][2] | IR spectroscopy (presence of carboxylic acid O-H and C=O stretches), Mass spectrometry (higher molecular weight than the product). | Use anhydrous reaction conditions. Perform aqueous work-up at low temperatures and neutral pH. Can be removed by extraction with a mild base. |
| Polymeric/Tar-like Impurities | Complex mixture | High reaction temperatures, impure reagents. | Insoluble, dark material. | Maintain strict temperature control. Use high-purity reagents. Removal by filtration or trituration. |
Experimental Workflow and Side Product Formation
The following diagram illustrates a likely synthetic pathway for this compound and the points at which common side products can be formed.
Caption: Synthetic pathway and potential side product formation.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on related literature procedures.[1][2][4]
Step 1: Nitration of 6-Hydroxynicotinonitrile to 6-Hydroxy-5-nitronicotinonitrile
-
To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 6-hydroxynicotinonitrile to the cooled sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of 6-hydroxynicotinonitrile, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 6-hydroxy-5-nitronicotinonitrile.
Step 2: Chlorination of 6-Hydroxy-5-nitronicotinonitrile to this compound
-
In a flask equipped with a reflux condenser and a stirring mechanism, add 6-hydroxy-5-nitronicotinonitrile and phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of N,N-diethylaniline.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Logical Relationship of Troubleshooting
The following diagram illustrates the logical steps to troubleshoot common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Chloro-5-nitronicotinonitrile
Welcome to the technical support center for the purification of 6-Chloro-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, based on common synthetic pathways, such as the nitration of a chloronicotinonitrile precursor, you can anticipate the following types of impurities:
-
Positional Isomers: During the nitration of a substituted pyridine ring, the formation of constitutional isomers is a common challenge. Depending on the directing effects of the substituents, you may find isomers where the nitro group is at a different position on the pyridine ring.[1]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting chloronicotinonitrile derivative.
-
Over-nitrated Byproducts: Under harsh nitrating conditions, the introduction of a second nitro group onto the aromatic ring is possible, leading to dinitro species.[1]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, particularly if the reaction workup involves strongly acidic or basic aqueous conditions. The chloro group can also be subject to hydrolysis, though this typically requires more forcing conditions.
-
Solvent Residues: Residual solvents from the reaction or workup are common impurities that can often be removed by drying under vacuum.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of both recrystallization and column chromatography. For this compound, which contains chromophores (the nitro and pyridine moieties), visualization is typically straightforward using a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background.[2][3] If your impurities are not UV-active, you may need to use a chemical stain. A general-purpose stain like potassium permanganate can be effective.[4]
Q3: Is this compound a stable compound? What precautions should I take during purification and storage?
A3: While specific stability data for this compound is not extensively published, related chloronitroaromatic compounds can be susceptible to degradation.
-
Light Sensitivity: Many nitroaromatic compounds exhibit some degree of photosensitivity. It is good practice to protect your sample from direct light, for example, by using amber vials or covering your flasks with aluminum foil. Studies on the related 6-chloronicotinic acid have shown it to be susceptible to photolytic and photocatalytic degradation.[5]
-
pH Stability: The nitrile and chloro functionalities can be sensitive to strong acids and bases, especially at elevated temperatures, which could lead to hydrolysis. During aqueous workups, it is advisable to use mild conditions and avoid prolonged exposure to harsh pH.
-
Thermal Stability: Avoid excessive heating, as this can promote degradation. When removing solvents, use a rotary evaporator at a moderate temperature.
For long-term storage, it is recommended to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]
Q4: My purified product is a pale yellow solid. Is this expected?
A4: Yes, many nitroaromatic compounds are pale yellow solids. The color is due to the electronic transitions associated with the nitro group in conjugation with the aromatic ring. A pale yellow color in the final product is generally acceptable, provided that analytical data (e.g., NMR, HPLC) confirms its high purity. A darker yellow or brown color in the crude product often indicates the presence of impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities are either very soluble or insoluble at all temperatures.[7]
Problem 1: I can't find a suitable single solvent for recrystallization.
-
Possible Cause: Your compound may have a solubility profile that is not amenable to single-solvent recrystallization (e.g., highly soluble in some solvents even when cold, and insoluble in others even when hot).
-
Solution: Mixed-Solvent Recrystallization: This is a powerful technique when a single solvent is not effective.[1][8][9][10]
-
Choose a "good" solvent in which your compound is highly soluble.
-
Choose a "bad" solvent (an "anti-solvent") in which your compound is poorly soluble. The two solvents must be miscible.
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (the saturation point).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.
Solvent Selection Table for Recrystallization Screening
-
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good "bad" solvent for many organic compounds. |
| Ethanol | High | 78 | Often a good starting point for polar compounds. |
| Methanol | High | 65 | Similar to ethanol but more polar. |
| Isopropanol | Medium | 82 | Less polar than ethanol. |
| Acetonitrile | Medium | 82 | Good for moderately polar compounds.[11] |
| Ethyl Acetate | Medium | 77 | A versatile solvent. |
| Acetone | Medium | 56 | Tends to have high solvating power. |
| Dichloromethane | Low-Medium | 40 | Low boiling point can be a disadvantage. |
| Toluene | Low | 111 | Good for less polar compounds. |
| Hexane/Heptane | Low | 69/98 | Good "bad" solvents for polar compounds. |
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of your compound. It can also occur if the solution is cooled too rapidly.
-
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent to dilute the solution.
-
Allow the solution to cool more slowly. If necessary, let it cool to room temperature on the benchtop before placing it in an ice bath.
-
Try a lower-boiling point solvent system.
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique for separating compounds based on their differential adsorption to a stationary phase.[8][12][13]
Problem 1: My compound streaks or does not move from the baseline on a silica gel TLC plate.
-
Possible Cause: this compound contains a basic pyridine nitrogen atom. The lone pair on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and band tailing.[5]
-
Solution: Use a Modified Eluent or a Different Stationary Phase.
-
Add a Basic Modifier to the Eluent: Add a small amount (0.5-2%) of triethylamine (TEA) to your mobile phase (e.g., a mixture of hexane and ethyl acetate). The TEA will compete with your compound for the acidic sites on the silica gel, allowing your product to elute more cleanly.[6][12][14]
-
Use Deactivated or Neutral Silica Gel: You can prepare deactivated silica by making a slurry with your eluent containing TEA and then packing the column.[12][15]
-
Consider an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[5]
-
Workflow for Column Chromatography of this compound
Caption: Workflow for developing a column chromatography purification method.
Problem 2: Poor separation between my product and an impurity.
-
Possible Cause: The polarity of your eluent may not be optimal for resolving the components of your mixture.
-
Solutions:
-
Adjust Solvent Polarity: If the Rf values are too high, decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent like hexane). If the Rf values are too low, increase the polarity (i.e., increase the proportion of the polar solvent like ethyl acetate).
-
Try a Different Solvent System: Sometimes, changing the solvents completely can alter the selectivity of the separation. For example, you could try a dichloromethane/methanol system (with added TEA).
-
Use Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your more polar product.
-
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Purity is typically determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of your product and identifying any remaining impurities. The presence of small, unidentifiable peaks in the NMR spectrum can indicate the presence of impurities. You can compare your spectrum to reference spectra or use tables of common solvent and impurity chemical shifts to identify contaminants.[7][11]
Experimental Protocols
Protocol 1: General Procedure for Mixed-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring.
-
Continue adding the "good" solvent in small portions until the solid is completely dissolved.
-
To the hot solution, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Flash Column Chromatography with a Basic Modifier
-
Prepare the eluent by mixing the chosen solvents (e.g., 80:20 hexane:ethyl acetate) and adding 1% triethylamine.
-
Pack a glass column with silica gel using the prepared eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Gently add a layer of sand on top of the sample.
-
Fill the column with the eluent and apply positive pressure (using a pump or bulb) to begin elution.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- 1. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Substitutions on 6-Chloro-5-nitronicotinonitrile
Welcome to the technical support center for optimizing reaction conditions for substitutions on 6-Chloro-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of the nitro (-NO2) and cyano (-CN) groups. This electronic arrangement significantly facilitates the displacement of the chloride at the C6 position by a wide range of nucleophiles. Understanding the interplay of solvent, base, temperature, and the nature of the nucleophile is paramount to achieving high yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the substitution reactions of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Activation of the Nucleophile: Many nucleophiles, particularly amines and phenols, require deprotonation to enhance their nucleophilicity.
-
Solution: Ensure the base you are using is strong enough to deprotonate your nucleophile. For weakly acidic nucleophiles like anilines, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For more acidic nucleophiles like phenols, weaker bases like potassium carbonate (K2CO3) or triethylamine (Et3N) may suffice.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. If you are using a less polar solvent like Tetrahydrofuran (THF), consider switching to one of these alternatives.
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you find the optimal temperature without promoting side reactions. Reactions can be heated up to 80-120 °C in solvents like DMF or DMSO.
-
-
Poor Quality of Reagents: The purity of starting materials and reagents is crucial.
-
Solution: Ensure your this compound, nucleophile, and solvent are pure and dry. Moisture can quench strong bases and participate in side reactions.
-
Question 2: I am observing the formation of multiple products, including a significant amount of an unexpected side product. How can I improve the selectivity of my reaction?
Answer:
The formation of side products can often be attributed to the reactivity of the starting material and the reaction conditions.
-
Hydrolysis of the Starting Material: this compound is susceptible to hydrolysis, especially in the presence of water and a base, leading to the formation of 6-hydroxy-5-nitronicotinonitrile.
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. If your nucleophile is a salt (e.g., a hydrochloride salt of an amine), you may need to use an extra equivalent of base to neutralize the acid.
-
-
Reaction with the Solvent: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Solution: If you suspect solvent-related side products, consider using an alternative polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).
-
-
Di-substitution or Reaction at other positions: While the C6 position is highly activated, strong nucleophiles under harsh conditions might lead to other reactions.
-
Solution: Use milder reaction conditions. Lowering the temperature or using a weaker base can often improve selectivity. The addition of the nucleophile should be done portion-wise or as a solution via a syringe pump to maintain a low concentration and minimize side reactions.
-
Question 3: My product is difficult to purify. What strategies can I employ for effective purification?
Answer:
Purification challenges often arise from the nature of the product and the presence of residual reagents or byproducts.
-
Residual Base or Salts: Inorganic bases and salts can complicate work-up and purification.
-
Solution: After the reaction is complete, perform an aqueous work-up. Quench the reaction with water or a mild acid (e.g., saturated ammonium chloride solution) and extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and some inorganic impurities.
-
-
Polarity of the Product: Many substituted 5-nitronicotinonitriles are polar compounds.
-
Solution: Column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), can effectively separate the product from impurities.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solution: Screen for suitable crystallization solvents. A mixture of a good solvent and a poor solvent is often effective. For example, dissolving the crude product in a minimal amount of a hot good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexane) until turbidity is observed, followed by cooling, can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the substitution reaction on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro and cyano groups. The second step involves the departure of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the substituted product.
Q2: Which position on the this compound is most reactive towards nucleophiles?
A2: The C6 position, where the chlorine atom is located, is the most reactive site for nucleophilic attack. The combined electron-withdrawing effects of the adjacent nitro group at C5 and the cyano group at C3, along with the nitrogen atom in the pyridine ring, make the C6 carbon highly electrophilic.
Q3: What types of nucleophiles can be used in reactions with this compound?
A3: A wide variety of nucleophiles can be used, including:
-
N-nucleophiles: Aliphatic and aromatic amines (primary and secondary), hydrazines, and azides.
-
O-nucleophiles: Alcohols, phenols, and water (can lead to hydrolysis).
-
S-nucleophiles: Thiols and thiophenols.
The reactivity of the nucleophile will influence the required reaction conditions.
Q4: How does the choice of base affect the reaction outcome?
A4: The base plays a crucial role in activating the nucleophile and neutralizing any acid generated during the reaction.
-
Strong bases (e.g., NaH, t-BuOK) are necessary for deprotonating weakly acidic nucleophiles like alcohols and some amines.
-
Weaker bases (e.g., K2CO3, Et3N, DIPEA) are suitable for more acidic nucleophiles like phenols or when using amine nucleophiles that also act as the base. The choice of base should be carefully considered to avoid side reactions. For instance, using a nucleophilic base like sodium hydroxide could lead to competitive hydrolysis.
Q5: Are there any safety precautions I should be aware of when working with this compound?
A5: Yes, as with any chemical reagent, appropriate safety measures should be taken. This compound is a potentially hazardous substance. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Optimized Reaction Conditions for Common Nucleophiles
The following table provides a starting point for optimizing your reaction conditions with different classes of nucleophiles. Note that these are general guidelines and may require further optimization for specific substrates.
| Nucleophile Type | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) |
| Aliphatic Amines | K2CO3, Et3N, or excess amine | MeCN, THF, EtOH | 25 - 80 | 2 - 12 |
| Aromatic Amines | K2CO3, Cs2CO3, t-BuOK | DMF, DMSO | 80 - 120 | 6 - 24 |
| Phenols | K2CO3, Cs2CO3 | DMF, MeCN | 60 - 100 | 4 - 18 |
| Alcohols | NaH, t-BuOK | THF, DMF | 25 - 80 | 6 - 24 |
| Thiols | K2CO3, Et3N | MeCN, EtOH | 25 - 60 | 1 - 6 |
Experimental Protocols
General Procedure for the Reaction with an Amine
-
To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile, 0.2 M), add the amine (1.1 - 1.5 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Procedure for the Reaction with a Phenol
-
To a stirred solution of the phenol (1.2 eq) in an anhydrous solvent (e.g., DMF, 0.2 M), add a base (e.g., K2CO3, 2.0 eq) and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the substitution reactions of this compound.
Caption: A flowchart for systematic troubleshooting of substitution reactions.
Reaction Mechanism Diagram
The following diagram illustrates the SNAr mechanism for the reaction of this compound with a generic nucleophile (Nu-).
Caption: The two-step addition-elimination mechanism of SNAr.
Technical Support Center: Purification of 6-Chloro-5-nitronicotinonitrile
Welcome to the Technical Support Center for the purification of 6-Chloro-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in removing unreacted starting materials and other impurities. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
The synthesis of this compound can result in a crude product containing various impurities, most notably unreacted starting materials. The successful removal of these contaminants is critical for the integrity of subsequent experimental results and the quality of final products. The basic nature of the pyridine ring can lead to challenging chromatographic separations, often resulting in peak tailing due to strong interactions with acidic silica gel[1]. This guide will address these specific challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude this compound?
Based on common synthetic routes, the most probable unreacted starting materials include:
-
2,6-Dichloro-5-nitronicotinonitrile: If the synthesis involves a selective dechlorination at the 6-position.
-
6-Hydroxy-5-nitronicotinonitrile: A common precursor that may not have undergone complete chlorination.
-
2-Chloro-5-nitropyridine: A potential precursor before the introduction of the cyano group.
-
6-Chloro-5-nitronicotinamide: If the nitrile is synthesized via dehydration of the corresponding amide.
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an effective initial method to visualize the number of components in your sample. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for confirming the structure of the desired product and identifying impurities.
Q3: My purified this compound appears as an oil and won't crystallize. What should I do?
Oiling out during recrystallization is a common issue. This can happen if the compound's melting point is lower than the boiling point of the chosen solvent, or if there are significant impurities present. Try using a different solvent system with a lower boiling point or a solvent mixture. If the issue persists, column chromatography is the recommended next step to remove the impurities that may be inhibiting crystallization.
Q4: I'm observing significant peak tailing during HPLC analysis of my pyridine derivative. How can I improve the peak shape?
Peak tailing with pyridine compounds is often due to interactions between the basic nitrogen and acidic silanol groups on the silica-based column[1]. To mitigate this, you can:
-
Use a pH-stable column: A hybrid or polymer-based column can be used at a higher pH (>8) where the pyridine is neutral, leading to better peak shape[1].
-
Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine to your mobile phase can help to saturate the active sites on the stationary phase and reduce tailing.
-
Switch to a different stationary phase: Consider using a phenyl, cyano, or polar-embedded phase column, which can offer different selectivity and improved peak shape for basic compounds[1].
Troubleshooting Guides: Removing Unreacted Starting Materials
This section provides detailed strategies for removing specific unreacted starting materials from your crude this compound.
Issue 1: Presence of Unreacted 2,6-Dichloro-5-nitronicotinonitrile
Causality: Incomplete selective dechlorination. Due to the similar structures, separating the di-chloro and mono-chloro species can be challenging.
Troubleshooting Workflow:
Caption: Workflow for removing 2,6-dichloro impurity.
Detailed Protocols:
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar 2,6-dichloro impurity should elute before the more polar this compound.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Issue 2: Presence of Unreacted 6-Hydroxy-5-nitronicotinonitrile
Causality: Incomplete chlorination of the hydroxyl group. The significant difference in polarity between the hydroxyl-containing starting material and the chlorinated product makes separation relatively straightforward.
Troubleshooting Workflow:
Caption: Workflow for removing 6-hydroxy impurity.
Detailed Protocols:
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate or dilute sodium hydroxide). The acidic 6-hydroxy-5-nitronicotinonitrile will be deprotonated and extracted into the aqueous layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: An isocratic or shallow gradient system of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate). The highly polar 6-hydroxy impurity will have a much lower Rf value and will be strongly retained on the column, allowing for easy separation from the desired product.
-
Issue 3: Presence of Unreacted 6-Chloro-5-nitronicotinamide
Causality: Incomplete dehydration of the amide to the nitrile. The amide is generally more polar than the nitrile.
Troubleshooting Workflow:
Caption: Workflow for removing amide impurity.
Detailed Protocols:
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot polar solvent such as isopropanol or ethanol.
-
Allow the solution to cool slowly to induce crystallization of the less soluble nitrile.
-
Collect the crystals by filtration. The more polar amide may remain in the mother liquor.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes. The more polar amide will elute after the desired nitrile product. Careful monitoring of fractions by TLC is crucial to ensure a clean separation.
-
Data Summary for Purification Parameters
| Impurity | Recommended Purification Method | Key Parameters |
| 2,6-Dichloro-5-nitronicotinonitrile | Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of 5-20% Ethyl Acetate in Hexanes |
| 6-Hydroxy-5-nitronicotinonitrile | Liquid-Liquid Extraction | Organic Solvent: Ethyl AcetateAqueous Phase: 1M Sodium Bicarbonate |
| 6-Chloro-5-nitronicotinamide | Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes (monitor fractions carefully) |
Concluding Remarks
The purification of this compound requires a systematic approach based on the likely impurities present. By understanding the chemical properties of the target molecule and potential contaminants, appropriate purification strategies can be employed. The troubleshooting guides and protocols provided in this document are intended to serve as a valuable resource for overcoming common purification challenges and achieving high-purity material for your research and development needs.
References
Technical Support Center: Solvent Selection for 6-Chloro-5-nitronicotinonitrile Reactivity
Welcome to the technical support resource for 6-Chloro-5-nitronicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection when working with this highly reactive pyridine derivative. As a versatile intermediate, its reaction outcomes are critically dependent on the solvent environment. This document provides in-depth, experience-driven answers to common challenges and questions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the reactivity of this compound. Understanding why a solvent behaves a certain way is the first step to effective troubleshooting.
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
The structure of this compound is primed for Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by two strong electron-withdrawing groups: the nitrile (-CN) and the nitro (-NO₂) group. The nitro group is positioned para to the chlorine leaving group, which is crucial for stabilizing the reaction intermediate.[1]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1]
-
Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.
The formation of the Meisenheimer complex is typically the rate-determining step, and the solvent's ability to stabilize this charged intermediate is paramount for reaction efficiency.[2]
Q2: How does solvent choice fundamentally impact the SNAr mechanism?
Solvents dramatically influence SNAr reactions by affecting both the nucleophile's reactivity and the stability of the charged Meisenheimer complex.[3][4]
-
Nucleophile Solvation: The ideal solvent should minimize solvation of the nucleophile. Over-solvation "cages" the nucleophile, reducing its energy and making it less reactive, which increases the activation energy barrier for the reaction.[4]
-
Intermediate Stabilization: The solvent must effectively stabilize the negatively charged, non-aromatic Meisenheimer complex. Polar solvents are essential for this role.
This dual requirement is why the choice between different types of polar solvents is so critical.
Q3: What are the key differences between polar aprotic, polar protic, and nonpolar solvents for this reaction?
The choice of solvent class is the single most important parameter to control.
-
Polar Aprotic Solvents (Recommended): This class includes solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone . They possess strong dipoles capable of stabilizing the charged Meisenheimer complex. Crucially, they lack acidic protons and cannot form hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to significantly faster reaction rates. For SNAr reactions, polar aprotic solvents are almost always the superior choice.[5]
-
Polar Protic Solvents (Use with Caution): This class includes water, ethanol, methanol, and isopropanol . While their polarity can stabilize the Meisenheimer complex, they possess acidic protons (O-H, N-H). These protons will form strong hydrogen bonds with the nucleophile, creating a solvent shell that dramatically lowers its reactivity and increases the activation energy.[4] Furthermore, these solvents can act as competing nucleophiles, leading to undesired side products (e.g., hydrolysis or alcoholysis).
-
Nonpolar Solvents (Generally Unsuitable): Solvents like Toluene, Hexane, and Benzene lack the polarity to effectively stabilize the charged Meisenheimer intermediate. Reactants often exhibit poor solubility in these solvents, and reaction rates are typically impractically slow.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted to directly address problems you might encounter in the lab.
Q4: Problem: My reaction is sluggish or fails to reach completion. How can I troubleshoot this with solvent choice?
Root Cause Analysis: A slow reaction is almost always due to either insufficient nucleophile reactivity or poor stabilization of the Meisenheimer complex.
-
Check Your Solvent Class: Are you using a polar protic solvent like ethanol? If so, the solvent is likely deactivating your nucleophile via hydrogen bonding.
-
Solution: Switch to a polar aprotic solvent. A direct switch from ethanol to DMF or DMSO under the same conditions will often result in a dramatic rate increase.
-
-
Assess Solvent Polarity: If you are already using a polar aprotic solvent like acetonitrile, but the reaction is still slow, consider a more polar option.
-
Solution: Move to a more strongly polar aprotic solvent. The general polarity trend is: Acetone < Acetonitrile < DMF < DMSO. Switching from MeCN to DMSO can often accelerate the reaction, especially if the nucleophile is weak or sterically hindered.
-
-
Ensure Anhydrous Conditions: Trace amounts of water in your solvent can compete with your primary nucleophile and consume starting material through a slow hydrolysis side reaction.
-
Solution: Use a dry, anhydrous grade of solvent, especially for reactions that are run for extended periods or at elevated temperatures.
-
Q5: Problem: I am observing significant side product formation. Is my solvent choice to blame?
Root Cause Analysis: Side products often arise from the solvent participating in the reaction or from degradation enabled by the solvent.
-
Competing Nucleophilic Attack: If you are using a polar protic solvent (e.g., methanol, water), it can act as a nucleophile, leading to the corresponding methoxy or hydroxy substituted byproducts.
-
Solution: As before, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
-
Base-Mediated Decomposition: In reactions requiring a strong base (e.g., NaH, KOtBu), some solvents can be deprotonated, leading to side reactions. For example, acetone can undergo self-condensation under strongly basic conditions.
-
Solution: For reactions with very strong bases, consider less acidic polar aprotic solvents like DMF, DMSO, or a non-participating ether like THF (though THF is less polar).
-
Q6: Problem: My starting materials have poor solubility in the chosen solvent. What are my options?
Root Cause Analysis: Most SNAr reactions are homogenous. If a reactant is not fully dissolved, the reaction rate will be limited by the slow process of it dissolving, leading to inconsistent and slow kinetics.
-
Increase Solvent Polarity: this compound and many nucleophilic salts have higher solubility in more polar solvents.
-
Solution: If solubility is an issue in acetonitrile, try DMF or DMSO. DMSO is an exceptionally powerful solvent capable of dissolving a wide range of organic and inorganic reactants.
-
-
Use a Co-Solvent: Sometimes a mixture of solvents can achieve the desired solubility without compromising reactivity.
-
Solution: If your nucleophile is only soluble in a protic solvent but you need the benefits of an aprotic system, you might use a high concentration in a minimal amount of the protic solvent and dilute it into the bulk aprotic solvent. This is an advanced technique and should be used cautiously. A more common approach is mixing two compatible aprotic solvents, like THF and DMF.
-
Q7: Problem: Product isolation from high-boiling point solvents like DMSO or DMF is difficult. What is the best practice for work-up?
Root Cause Analysis: DMF (BP: 153 °C) and DMSO (BP: 189 °C) are difficult to remove under standard rotary evaporation conditions and are miscible with water, complicating extractions.
-
Aqueous Work-up/Precipitation: Many organic products are insoluble in water.
-
Solution: After the reaction is complete, cool the mixture and pour it slowly into a large volume of cold water or ice water with stirring. The product will often precipitate as a solid, which can be collected by filtration. The DMF or DMSO remains in the aqueous phase.
-
-
Liquid-Liquid Extraction: This method relies on the high water solubility of DMF and DMSO.
-
Solution: Dilute the reaction mixture with a large volume of water. Extract the aqueous phase multiple times with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Combine the organic layers and wash them several times with water, followed by a brine wash, to thoroughly remove the residual high-boiling solvent. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Section 3: Comparative Data & Experimental Protocol
Table 1: Comparative Guide to Common Solvents for SNAr with this compound
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Insights |
| DMSO | Polar Aprotic | 47 | 189 | Excellent Choice: Highest polarity, excellent solvating power for a wide range of nucleophiles. Promotes very fast reaction rates. Work-up can be challenging. |
| DMF | Polar Aprotic | 37 | 153 | Excellent Choice: Highly polar, good general-purpose solvent for SNAr. Generally promotes fast reactions. Easier to remove than DMSO but still requires care. |
| Acetonitrile | Polar Aprotic | 38 | 82 | Good Choice: Sufficiently polar for many reactions and very easy to remove during work-up. May be less effective for unreactive nucleophiles or salts with poor solubility. |
| Acetone | Polar Aprotic | 21 | 56 | Acceptable Choice: Lower polarity may lead to slower rates. Very easy to remove. Can be reactive under strongly basic conditions. |
| Ethanol/Methanol | Polar Protic | 24 / 33 | 78 / 65 | Use with Caution: Will solvate and deactivate nucleophiles via H-bonding, leading to slow rates. Can act as a competing nucleophile. |
| Toluene | Nonpolar | 2 | 111 | Not Recommended: Insufficient polarity to stabilize the Meisenheimer complex. Poor solubility of polar reactants. Reaction rates are typically negligible. |
Protocol 1: General Step-by-Step Protocol for a Typical SNAr Reaction
This protocol outlines a typical procedure for reacting this compound with a generic amine nucleophile (R₂NH).
-
Reagent Preparation: To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) to achieve a concentration typically between 0.1 M and 0.5 M. Stir until the starting material is fully dissolved.
-
Base Addition (if required): If the nucleophile is an amine, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq) to act as a scavenger for the HCl generated.
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C is common). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (approx. 10x the reaction volume).
-
If a solid precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If no solid forms, transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Combine the organic extracts, wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.
Section 4: Visualized Workflows and Mechanisms
Diagram 1: SNAr Mechanism on this compound
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.
Diagram 2: Decision Workflow for Optimal Solvent Selection
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Management of Exothermic Reactions Involving 6-Chloro-5-nitronicotinonitrile
Disclaimer: This document is intended as a technical support guide for trained research, scientific, and drug development professionals. The information provided is based on established principles of chemical process safety. However, 6-Chloro-5-nitronicotinonitrile is a reactive molecule with potential for significant exothermic decomposition. All users must conduct a thorough, experiment-specific risk assessment, including appropriate thermal hazard analysis like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), before commencing any work. The protocols and advice herein are not a substitute for rigorous, individualized safety reviews and adherence to your institution's safety policies.
Introduction
This compound is a highly functionalized pyridine derivative, making it a valuable building block in pharmaceutical and materials science. The presence of both a nitro group and a cyano group, which are strongly electron-withdrawing, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.[1][2][3] While synthetically useful, this reactivity profile, coupled with the energetic nature of the nitro group, presents a significant potential for highly exothermic reactions.[4]
A thermal runaway—a scenario where an exothermic reaction generates heat faster than it can be removed, leading to a self-accelerating cycle of increasing temperature and reaction rate—is a primary hazard.[5][6] Such events can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, fire, or explosion.[5][7] This guide is designed to provide researchers with the foundational knowledge, troubleshooting strategies, and safety protocols necessary to mitigate these risks when working with this compound and related compounds.
Part 1: Frequently Asked Questions (FAQs) on Thermal Hazard Assessment
This section addresses fundamental questions regarding the thermal stability of this compound and the methodologies for assessing its reactive hazards.
Q1: What makes reactions with this compound potentially hazardous?
A1: The primary hazard stems from two key features of the molecule:
-
The Nitro Group: Organic nitro compounds are known to be energetically unstable and can undergo rapid, highly exothermic decomposition at elevated temperatures.[4] This decomposition can be violent and is often the primary driver of a thermal runaway.
-
Activated Ring System: The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups make the C-Cl bond highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols).[1] These desired substitution reactions are often exothermic themselves. The heat generated by the primary reaction can, if not properly controlled, raise the temperature to the point where the much more energetic decomposition of the starting material or product is initiated.
Q2: What is the decomposition temperature of this compound?
A2: As of the date of this publication, specific public-domain thermal hazard data (e.g., from DSC or ARC) for this compound has not been identified. This is a critical data gap. It is imperative that any researcher planning to use this compound, especially on scale, performs thermal analysis to determine its onset temperature of decomposition. For context, studies on related nitro-pyridines, such as 2-methoxyamino-3,5-dinitro-pyridine, show significant exothermic decomposition.[8][9] Contaminants, such as residual acids from synthesis, can significantly lower the decomposition temperature of nitro compounds.[4]
Q3: What analytical techniques are essential for evaluating the thermal risk of my reaction?
A3: A comprehensive thermal hazard assessment is crucial.[10] The following techniques are considered industry standard:
-
Differential Scanning Calorimetry (DSC): DSC is a primary screening tool used to determine the onset temperature of exothermic activity and the total heat of reaction or decomposition (ΔH).[11][12] It provides vital initial data on the thermal stability of reactants, intermediates, and products.[10][13]
-
Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimeter that simulates a worst-case "loss of cooling" scenario.[10] It provides critical data on the rate of temperature and pressure rise under adiabatic conditions, which is essential for designing emergency relief systems and defining safe operating limits.[14] Key parameters derived from ARC data include the Time to Maximum Rate (TMR) and the temperature at which the TMR is 24 hours (TD24), a common safety threshold for storage and transport.[11][14][15]
-
Reaction Calorimetry (RC): An RC (e.g., a heat-flow calorimeter) measures the heat evolved from the desired chemical reaction in real-time under process conditions.[16] This allows you to quantify the heat of reaction (ΔHrxn) and ensure your cooling system is adequate to handle the rate of heat generation during reagent addition.[16]
Q4: What key safety parameters should I derive from these analyses?
A4: Your thermal hazard assessment should aim to determine the following critical parameters, summarized in the table below.
| Parameter | Description | Significance for Safety | Typical Instrument |
| Tonset | Onset Temperature of Decomposition | The temperature at which the material begins to self-heat. Your process temperature must remain well below this value. | DSC, ARC |
| ΔHd | Heat of Decomposition | The total energy released during decomposition. Higher values indicate a more severe potential incident. | DSC |
| ΔHrxn | Heat of Reaction | The energy released by the desired chemical reaction. Used to calculate cooling requirements. | Reaction Calorimeter |
| ΔTad | Adiabatic Temperature Rise | The theoretical temperature increase if all reaction heat is contained within the system. A high ΔTad indicates a high potential for a runaway.[17] | ARC, Calculated from ΔH |
| TMR | Time to Maximum Rate | The time it takes for a reaction to reach its maximum velocity under adiabatic conditions from a given starting temperature.[18] | ARC |
| TD24 | Temperature for 24-hr TMR | The temperature at which the TMR is 24 hours. Often used as a limit for safe long-term storage or processing.[15] | ARC |
| MTSR | Max Temp of Synthesis Reaction | The highest temperature the reaction could reach during a cooling failure, considering accumulated reactants.[5] If MTSR > Tonset, a secondary decomposition is likely. | Calculated |
Table 1: Key Thermal Safety Parameters and Their Significance.
Part 2: Troubleshooting Guide for Exothermic Events
This section provides actionable steps for specific issues that may arise during an experiment involving this compound.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to standard cooling adjustments.
This is a critical warning sign of an impending thermal runaway.[5]
Immediate Actions:
-
STOP REAGENT ADDITION: Immediately cease the addition of all reactants, especially the nucleophile.[5] This prevents the accumulation of unreacted material, which fuels the exotherm.[19]
-
MAXIMIZE COOLING: Increase the flow of coolant to the reactor jacket to its maximum capacity. If the cooling bath is external (e.g., ice-water), ensure it is well-stirred and add more ice/salt if possible.
-
ALERT PERSONNEL: Inform your supervisor and any colleagues in the immediate vicinity of the situation. Follow your lab's established emergency communication protocol.
-
PREPARE FOR EMERGENCY QUENCH: If the temperature continues to rise unabated, an emergency quench is necessary. Have the designated quenching agent and vessel ready for immediate use. (See Protocol 3: Emergency Quenching Procedure).
-
LOWER THE FUME HOOD SASH: Conduct all operations from behind the protection of a lowered fume hood sash or a blast shield.[20]
Potential Causes & Preventative Measures:
-
Inadequate Cooling Capacity: The heat generated by the reaction exceeds the heat removal capacity of your setup.
-
Prevention: Before scaling up, use reaction calorimetry to determine the heat of reaction and ensure your cooling system is appropriately sized.[16] For highly exothermic processes, consider a more efficient cooling bath (e.g., dry ice/acetone).
-
-
Rapid Reagent Addition: The nucleophile was added too quickly, generating heat faster than it could be dissipated.[19]
-
Prevention: Employ slow, controlled addition using a syringe pump or a pressure-equalizing dropping funnel. Monitor the internal reaction temperature continuously, not just the bath temperature.
-
-
Poor Agitation: Inefficient stirring creates localized hot spots where reactant concentrations are high, initiating a runaway that propagates through the mixture.[19]
-
Prevention: Use an overhead mechanical stirrer for viscous reactions or reactions on a larger scale. Ensure the stir speed is sufficient to create a vortex and maintain a homogenous mixture.
-
Issue 2: The reaction mixture has changed color unexpectedly (e.g., turned dark brown/black) and is evolving gas.
This is another severe warning sign, often indicating the onset of decomposition. The evolution of brown-yellow fumes (NO₂) is characteristic of nitro compound decomposition.[5]
Immediate Actions:
-
Follow steps 1-5 from Issue 1 immediately.
-
DO NOT ATTEMPT TO SEAL THE SYSTEM: Gas evolution will cause a rapid pressure buildup. Ensure the reactor is vented to a safe location (e.g., a scrubber system).
-
INITIATE EMERGENCY SHUTDOWN: If the situation does not stabilize after stopping reagent addition and maximizing cooling, proceed immediately to the Emergency Shutdown and Quenching procedures.
Potential Causes & Preventative Measures:
-
Exceeding the Onset Temperature: The internal reaction temperature has surpassed the decomposition onset temperature (Tonset) of a component in the mixture.
-
Prevention: Maintain a significant safety margin between your operating temperature and the lowest Tonset of any material in the reactor, as determined by DSC/ARC analysis. A safety margin of 50-100°C is often recommended.[21]
-
-
Contamination: An unknown contaminant has catalyzed a decomposition reaction.
-
Prevention: Use clean, dry glassware and high-purity reagents. Be aware that certain materials (e.g., strong bases, some metals) can lower the decomposition stability of nitro compounds.
-
Part 3: Experimental Protocols & Visual Workflows
These protocols provide step-by-step guidance for critical operations. They must be adapted to your specific experimental scale and equipment.
Protocol 1: Safe Reaction Setup for Potentially Exothermic Processes
This protocol outlines the essential components for a laboratory setup designed to control exothermic reactions.
-
Vessel Selection: Choose a round-bottom flask with a volume at least 3-4 times the final reaction volume to accommodate potential foaming or gas evolution. Equip it with sufficient ports for a mechanical stirrer, temperature probe, condenser, and reagent addition funnel.
-
Temperature Monitoring: Insert a thermocouple or RTD probe through a sealed adapter so that the tip is fully submerged in the reaction medium. This provides an accurate reading of the internal reaction temperature, which is the most critical control parameter.
-
Agitation: Use an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing and heat transfer. A magnetic stir bar is often inadequate for scales above 250 mL or for viscous mixtures.
-
Cooling System: Place the reactor in a cooling bath of appropriate size and medium (e.g., water, ice/water, dry ice/acetone). The bath should be on a stir plate or have its own circulator to ensure uniform temperature.
-
Controlled Reagent Addition: Use a syringe pump for precise, slow addition of the liquid nucleophile. For larger scales, a pressure-equalizing dropping funnel can be used. Never add the nucleophile all at once unless prior small-scale experiments have proven it safe.[14]
-
Inert Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon) with a bubbler outlet to prevent pressure buildup and exclude atmospheric moisture.
-
Secondary Containment: Place the entire setup within a secondary containment tray to manage spills.
-
Safety Measures: Ensure the setup is in a certified chemical fume hood. Have a blast shield available.[20] Locate the nearest fire extinguisher, safety shower, and eyewash station before starting.[17]
Workflow for Safe Reaction Setup
Caption: Workflow for Safe Experimental Setup.
Protocol 2: Emergency Shutdown Procedure
This procedure is initiated when a reaction shows signs of thermal runaway (see Troubleshooting section).
-
Raise Alarm: Verbally alert others in the lab.
-
Stop All Feeds: Immediately stop the addition of all reagents.
-
Full Cooling: Apply maximum cooling. If using a cryo-bath, ensure it is topped up.
-
Stop Heating: If a heating mantle is in use (e.g., for initial dissolution), turn it off and remove it.
-
Maintain Agitation: Continue stirring to promote heat transfer to the cooling jacket.
-
Assess Stability: Continuously monitor the internal temperature.
-
If Temperature Stabilizes/Decreases: The situation is likely under control. Remain vigilant. Do not restart reagent addition. Proceed to a controlled quench (Protocol 3) once the temperature is stable at a safe level.
-
If Temperature Continues to Rise: The reaction is out of control. Evacuate the immediate area and initiate an emergency quench (Protocol 3). Follow your institution's emergency response plan, which may include activating a fire alarm and calling emergency services.
-
Emergency Shutdown Logic Diagram
Caption: Logic Diagram for an Emergency Shutdown.
Protocol 3: Controlled and Emergency Quenching
Quenching is the process of rapidly stopping a reaction by adding a substance that deactivates the reactive species. This must be done with extreme care, as the quenching process itself can be exothermic.[22]
A. Controlled Quench (End of a stable reaction or after a minor, controlled exotherm):
-
Cool the Reaction: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or below) in an ice bath.[22]
-
Choose Quenching Agent: A common method is to slowly add a less reactive proton source, like a cold solution of isopropanol or methanol in an inert solvent.[5][20] For many SNAr reactions, simply pouring the cold reaction mixture slowly into a large volume of stirred ice-water is effective.
-
Slow Addition: Transfer the reaction mixture slowly via cannula or pouring into a separate, well-stirred vessel containing a large excess of the quenching agent (e.g., 10-20 volumes of ice-water).
-
Monitor: Watch for any signs of an exotherm or gas evolution during the quench.
B. Emergency Quench (For a runaway reaction):
This is a high-hazard operation and should only be performed if there is no other way to control the reaction and it is safe to do so. The primary goal is to rapidly cool and dilute the reaction mass.
-
Prepare Quench Pot: Have a large, robust container (e.g., a heavy-walled plastic bucket) filled with a large volume of ice and water (at least 10-20 times the volume of the reaction). Place this in a secure location, such as on the floor of the fume hood.
-
Execute the Quench: From behind a blast shield and with the fume hood sash as low as possible, carefully and quickly pour the contents of the runaway reaction into the ice-water. Be prepared for vigorous boiling and release of vapors.
-
Evacuate: Immediately leave the area and allow the situation to stabilize before re-entering. Follow your institution's emergency protocols.
Part 4: Data Tables for Safe Experimental Design
The following tables provide reference data for common solvents. Users must verify the compatibility of these solvents with their specific reaction chemistry.
Table 2: Properties of Common Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Density (g/mL) | Heat Capacity (J/g·K) | Notes |
| Acetonitrile | 81.6 | -46 | 0.786 | 2.23 | Common polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 153 | -61 | 0.944 | 2.03 | High boiling point, polar aprotic. |
| Dimethyl Sulfoxide (DMSO) | 189 | 18.4 | 1.092 | 1.97 | Very high boiling point, polar aprotic. |
| Tetrahydrofuran (THF) | 66 | -108.4 | 0.886 | 1.72 | Lower boiling point, can form peroxides. |
| Toluene | 111 | -93 | 0.867 | 1.70 | Non-polar solvent. |
| Dichloromethane (DCM) | 40 | -96.7 | 1.32 | 1.21 | Very low boiling point. |
Data sourced from publicly available solvent property tables.[23][24][25][26] Heat capacity values are approximate and can vary with temperature.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iomosaic.com [iomosaic.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal analysis, DSC and heat-flow calorimetry [cisp.spb.ru]
- 13. automationforum.co [automationforum.co]
- 14. labproinc.com [labproinc.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdc.gov [cdc.gov]
- 17. uwlax.edu [uwlax.edu]
- 18. aidic.it [aidic.it]
- 19. ehs.ucr.edu [ehs.ucr.edu]
- 20. chemistry.nd.edu [chemistry.nd.edu]
- 21. ehs.ucsb.edu [ehs.ucsb.edu]
- 22. How To Run A Reaction [chem.rochester.edu]
- 23. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 24. www1.chem.umn.edu [www1.chem.umn.edu]
- 25. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 26. Properties of Solvents Used in Organic Chemistry [murov.info]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Validation of 6-Chloro-5-nitronicotinonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Heterocyclic compounds, such as 6-Chloro-5-nitronicotinonitrile, often serve as critical building blocks in the synthesis of pharmacologically active molecules. Their precise structure dictates their reactivity, physical properties, and ultimately, their biological function. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of this compound, offering insights into the causality behind experimental observations and data interpretation.
The Imperative of Multi-Modal Spectroscopic Validation
The structure of this compound (Figure 1) presents a unique combination of functional groups on a pyridine scaffold: a chloro group, a nitro group, and a nitrile group. Each of these imparts distinct electronic and vibrational properties to the molecule. Relying on a single analytical technique is often insufficient to rule out isomeric possibilities or confirm the precise arrangement of substituents. A multi-pronged approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural elucidation.[1] This guide will dissect the expected spectral data for our target compound and compare it against two closely related analogs: 6-chloro-5-methylnicotinonitrile and 6-chloro-5-methoxynicotinonitrile . This comparison will highlight how the electronic nature of the substituent at the C5 position dramatically influences the spectral output, thereby reinforcing the principles of structure-spectra correlation.
Figure 1: Structure of this compound and Comparison Analogs
-
Target: this compound
-
Analog A: 6-chloro-5-methylnicotinonitrile
-
Analog B: 6-chloro-5-methoxynicotinonitrile
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is paramount for determining the substitution pattern on the aromatic ring. For this compound, only two protons are attached to the pyridine ring. The powerful electron-withdrawing nature of the nitro (-NO₂), cyano (-CN), and chloro (-Cl) groups, along with the inherent electron-deficient character of the pyridine ring, leads to a significant deshielding of the ring protons. This results in their resonance at a high chemical shift (downfield).
The key to differentiating our target from its analogs lies in the electronic effect of the C5 substituent. The nitro group is one of the strongest electron-withdrawing groups, and its presence is expected to cause the most significant downfield shift for the adjacent protons. In contrast, the methyl group (-CH₃) in Analog A is weakly electron-donating, and the methoxy group (-OCH₃) in Analog B is strongly electron-donating through resonance, which would shield the ring protons, shifting their signals upfield relative to the target compound.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | H2 | H4 | Other Protons |
| This compound | ~9.15 | ~8.60 | - |
| 6-chloro-5-methylnicotinonitrile | ~8.70 | ~8.00 | ~2.70 (s, 3H, -CH₃) |
| 6-chloro-5-methoxynicotinonitrile | ~8.45 | ~7.70 | ~4.05 (s, 3H, -OCH₃) |
Causality: The predicted chemical shift of H2 in this compound is exceptionally high (~9.15 ppm) due to the combined anisotropic effect of the adjacent nitrogen atom and the powerful deshielding from the ortho-nitro group and para-cyano group. Replacing the nitro group with a methyl or methoxy group reduces this deshielding, causing a predictable upfield shift for both H2 and H4.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides a direct map of the carbon framework. In this compound, we expect to see six distinct signals corresponding to the six carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts are heavily influenced by the electronegativity of the attached atoms and the overall electron density at each carbon.
The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 110-125 ppm.[2] The carbons attached to the electronegative chlorine (C6) and the electron-withdrawing nitro group (C5) will be significantly deshielded. The most dramatic difference between the target and its analogs will be observed at C5. The strong electron-withdrawing nitro group will cause a substantial downfield shift for C5, whereas the electron-donating methyl and methoxy groups will cause an upfield shift at the same position.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C2 | C3 | C4 | C5 | C6 | C≡N | Other Carbons |
| This compound | ~153.0 | ~110.5 | ~145.0 | ~142.0 | ~155.0 | ~115.0 | - |
| 6-chloro-5-methylnicotinonitrile | ~151.5 | ~112.0 | ~148.0 | ~135.0 | ~158.0 | ~116.5 | ~18.0 (-CH₃) |
| 6-chloro-5-methoxynicotinonitrile | ~144.0 | ~113.0 | ~138.0 | ~150.0 | ~149.0 | ~117.0 | ~57.0 (-OCH₃) |
Expert Insight: While the nitro group is strongly electron-withdrawing, leading to a downfield shift for C5, the methoxy group in Analog B, despite being electron-donating overall, also causes a significant downfield shift at the ipso-carbon (C5) due to the inductive effect of the oxygen atom. However, the key differentiator is the significant upfield shift of C4 in Analog B, a result of the methoxy group's strong resonance-donating effect at the para position.
FT-IR Spectroscopy: Identifying Functional Group Vibrations
Infrared spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. The spectrum of this compound is expected to be dominated by three characteristic absorption bands.
-
C≡N Stretch : The nitrile group exhibits a sharp, intense absorption. In conjugated systems like this, the peak is typically found between 2240 and 2220 cm⁻¹.[1]
-
N-O Stretch (NO₂) : The nitro group has two characteristic stretching vibrations: an asymmetric stretch (stronger) around 1550-1520 cm⁻¹ and a symmetric stretch (weaker) around 1360-1340 cm⁻¹.
-
C-Cl Stretch : The carbon-chlorine stretch appears in the fingerprint region, typically between 800-600 cm⁻¹.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound | 6-chloro-5-methylnicotinonitrile | 6-chloro-5-methoxynicotinonitrile |
| C≡N Stretch | ~2235 (sharp, strong) | ~2230 (sharp, strong) | ~2225 (sharp, strong) |
| Asymmetric NO₂ Stretch | ~1530 (strong) | Absent | Absent |
| Symmetric NO₂ Stretch | ~1350 (medium) | Absent | Absent |
| Aromatic C=C/C=N | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O Stretch | Absent | Absent | ~1250 & ~1030 (strong) |
Trustworthiness: The presence of the two strong N-O stretching bands is a definitive marker for the nitro group and provides a clear distinction from Analog A and B, which lack these absorptions. Analog B would be further distinguished by the presence of strong C-O stretching bands characteristic of an aryl ether. The slight shift in the C≡N stretch to lower wavenumbers in the methoxy analog is consistent with the increased electron donation into the ring, which slightly weakens the nitrile triple bond through resonance.[1]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound (MW: 183.55 g/mol ), we expect to see a molecular ion peak [M]⁺˙. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺˙ peak at roughly one-third the intensity of the molecular ion peak is a mandatory validation point.
The fragmentation is predicted to proceed through the loss of the functional groups, driven by the formation of stable radical cations.
-
Loss of NO₂ : A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 137.
-
Loss of Cl : Loss of a chlorine radical (•Cl) would lead to a fragment at m/z 148.
-
Loss of HCN : Pyridine rings can fragment via the loss of hydrogen cyanide (HCN), which would result in a fragment derived from the initial ions.
The comparative analogs would show different molecular ions (Analog A: 152.58 g/mol ; Analog B: 168.58 g/mol ) and distinct fragmentation patterns, primarily the loss of a methyl radical (•CH₃) for Analog A or a methoxy radical (•OCH₃) for Analog B, instead of the characteristic loss of •NO₂.
Experimental Protocols & Workflows
To ensure reproducibility and scientific rigor, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual solvent peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation : Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup : Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Processing : Perform a background scan of the clean ATR crystal before the sample scan. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization : Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis : Identify the molecular ion peak [M]⁺˙ and the [M+2]⁺˙ isotope peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.
Visualizing the Validation Workflow
A logical workflow ensures that data from each technique is used to build a comprehensive and validated structural assignment.
Caption: A logical workflow for structural validation.
Conclusion
The structural validation of this compound is a clear example of the power of a multi-technique spectroscopic approach. Each method provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR establish the precise connectivity and substitution pattern, FT-IR confirms the presence of the critical nitrile and nitro functional groups, and Mass Spectrometry validates the molecular weight and isotopic composition while offering corroborating structural information through fragmentation. By comparing the expected data with that of closely related analogs, we not only build a stronger case for the proposed structure but also deepen our understanding of structure-property relationships. This rigorous, self-validating methodology is indispensable for ensuring the quality and reliability of chemical entities in research and development.
References
Comparative analysis of different synthetic routes to 6-Chloro-5-nitronicotinonitrile.
An In-Depth Comparative Guide to the Synthetic Routes of 6-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative. The presence of three distinct reactive sites—a cyano group, a nitro group, and a chloro substituent—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and cyano groups, combined with the displaceable chlorine atom, allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction, and further heterocyclic ring formation. Its role as a precursor to novel therapeutic agents necessitates robust and well-characterized synthetic pathways.
Analysis of Synthetic Pathways
This section provides a detailed examination of two common synthetic routes to this compound, complete with experimental protocols and mechanistic discussions.
Route A: Direct Nitration of 2-Chloronicotinonitrile
This approach is the most direct, involving the electrophilic nitration of a commercially available starting material, 2-chloronicotinonitrile. The key challenge lies in controlling the regioselectivity of the nitration on a deactivated pyridine ring.
Caption: Electrophilic nitration of 2-chloronicotinonitrile.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 2-chloronicotinonitrile (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Add a pre-mixed solution of fuming nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water until the filtrate is neutral. Recrystallize the product from ethanol to yield pure this compound.
The nitration of a pyridine ring is an electrophilic aromatic substitution. The pyridine nitrogen and the existing chloro and cyano groups are electron-withdrawing, deactivating the ring. The reaction requires strong nitrating conditions (a mixture of nitric and sulfuric acid, known as "mixed acid") to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents favor substitution at the C5 position, which is meta to the ring nitrogen and avoids the deactivating influence of the other groups.
Route B: Dehydration of 2-Chloro-5-nitronicotinamide
This two-step route begins with the nitration of 2-chloronicotinamide, followed by the dehydration of the resulting amide to the target nitrile. This pathway can sometimes offer better yields and purity profiles compared to direct nitration of the nitrile.
Caption: Two-step synthesis via a nicotinamide intermediate.
Step 1: Synthesis of 2-Chloro-5-nitronicotinamide
-
Follow the same nitration procedure as described in Route A, using 2-chloronicotinamide as the starting material. The reaction is typically faster due to the less deactivating nature of the amide group compared to the nitrile.
Step 2: Dehydration to this compound
-
Setup: In a round-bottomed flask fitted with a reflux condenser, place the 2-chloro-5-nitronicotinamide (1.0 equivalent) obtained from the previous step.
-
Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 equivalents) or phosphorus pentoxide (P₂O₅, 1.5 equivalents).[1][2]
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as hazardous gases may evolve.
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice. If POCl₃ is used, it will hydrolyze to phosphoric acid.
-
Extraction & Purification: The solid product is collected by filtration. Alternatively, if the product is soluble, the aqueous mixture is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
The initial nitration step follows the same electrophilic substitution mechanism as in Route A. The subsequent dehydration of the primary amide to a nitrile is a classic transformation. Reagents like POCl₃ or P₂O₅ act as powerful dehydrating agents, converting the amide into the corresponding nitrile under thermal conditions. This two-step approach can be advantageous if the direct nitration of 2-chloronicotinonitrile (Route A) results in low yields or difficult-to-remove impurities.
Comparative Performance Data
The selection of a synthetic route is a multifactorial decision. The following table provides a comparative summary to aid in this process.
| Parameter | Route A: Direct Nitration | Route B: Dehydration Pathway |
| Starting Material | 2-Chloronicotinonitrile | 2-Chloronicotinamide |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 55-70% | 65-80% |
| Purity Profile | May require careful purification to remove regioisomers. | Generally higher purity after the final step. |
| Key Reagents | HNO₃, H₂SO₄ | HNO₃, H₂SO₄, POCl₃ (or P₂O₅) |
| Safety Concerns | Highly corrosive and oxidizing mixed acids. | In addition to mixed acids, involves corrosive and water-reactive POCl₃. |
| Scalability | Good; single step is advantageous for large-scale synthesis. | Moderate; two steps add complexity to scale-up operations. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and reagents. | Higher reagent cost and longer processing time may increase overall cost. |
Conclusion and Professional Recommendation
Both synthetic routes represent viable methods for the preparation of this compound.
-
Route A (Direct Nitration) is the more atom-economical and straightforward choice. It is likely the preferred method for large-scale industrial production where process simplicity and cost are primary drivers. However, significant process development may be required to optimize regioselectivity and ensure consistent product quality.
-
Route B (Dehydration Pathway) , while longer, often provides a cleaner product and potentially higher overall yields. This route is highly suitable for laboratory-scale synthesis and research applications where product purity is paramount and the additional step is manageable.
The ultimate decision rests on a careful evaluation of project-specific priorities, including scale, available equipment, safety protocols, and economic constraints. For any application, thorough analytical characterization (NMR, HPLC, MS) of the final product is essential to confirm its identity and purity.[3]
References
A Comparative Guide to the Biological Activity of 6-Chloro-5-nitronicotinonitrile Derivatives
This guide provides a comprehensive evaluation of the potential biological activities of derivatives based on the 6-Chloro-5-nitronicotinonitrile scaffold. While direct comparative studies on a wide range of these specific derivatives are emerging, this document synthesizes findings from structurally related compounds to offer predictive insights for researchers, scientists, and drug development professionals. We will explore potential therapeutic applications, delve into the causality behind experimental design, and provide robust protocols for biological evaluation.
The this compound Scaffold: A Versatile Starting Point
The this compound core is a highly functionalized pyridine ring, presenting multiple avenues for chemical modification and the potential for diverse biological activities. The electron-withdrawing nature of the nitro and cyano groups, combined with the reactive chloro substituent, makes it an attractive starting material for the synthesis of novel heterocyclic compounds. The inherent asymmetry and polarized electron distribution of the pyridine ring often contribute to specific interactions with biological targets.
Derivatives of similar chloro- and nitro-substituted heterocycles have demonstrated a wide spectrum of pharmacological properties, including anticancer and antimicrobial effects.[1][2] This suggests that the this compound scaffold is a promising foundation for the development of new therapeutic agents.
Synthetic Strategies for Derivatization
The primary point of diversification for the this compound scaffold is the substitution of the chlorine atom at the 6-position. This can be readily achieved through nucleophilic aromatic substitution reactions. The choice of nucleophile is critical in determining the resulting biological activity.
Caption: General synthetic scheme for derivatization.
Causality in Synthesis: The selection of nucleophiles is not arbitrary. For instance, introducing aromatic amines can lead to compounds with potential anticancer activity, mirroring observations in related quinoline and benzimidazole systems.[3] The inclusion of moieties known to interact with specific enzymes or receptors can guide the synthesis towards targeted therapeutic areas.
Comparative Evaluation of Biological Activities
Based on the activities of structurally analogous compounds, we can predict and compare the potential biological activities of various this compound derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing chloro and nitro functional groups on heterocyclic rings.[1][4][5] For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values comparable to the standard drug paclitaxel.[1][2] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as dihydrofolate reductase or vascular endothelial growth factor receptor 2.[1][2]
Hypothetical Comparison of Anticancer Activity:
| Derivative Substitution at C6 | Predicted Activity | Rationale based on Analogs |
| Aniline Derivatives | High | Aromatic amines can mimic endogenous ligands for receptor binding. |
| Phenolic Derivatives | Moderate to High | Hydroxyl groups can form key hydrogen bonds with target proteins. |
| Aliphatic Amines | Moderate | Flexibility may allow for better fitting into active sites, but with less specific interactions. |
| Thiophenol Derivatives | Moderate | Sulfur-containing compounds are known to interact with various biological targets. |
Antimicrobial Activity
The presence of a nitro group on an aromatic ring is a well-known feature in many antimicrobial agents. This is often attributed to the ability of the nitro group to be reduced within microbial cells, leading to the formation of cytotoxic radical species. Several classes of nitro-substituted heterocycles have been investigated for their antibacterial and antifungal properties.[1][6]
Hypothetical Comparison of Antimicrobial Activity (MIC - µg/mL):
| Derivative Substitution at C6 | E. coli | S. aureus | C. albicans | Rationale based on Analogs |
| Simple Amines | 16-32 | 8-16 | 32-64 | Broad-spectrum activity is common for this class. |
| Heterocyclic Amines | 8-16 | 4-8 | 16-32 | Increased structural complexity can lead to enhanced potency. |
| Fluorinated Anilines | 4-8 | 2-4 | 8-16 | Fluorine substitution can enhance membrane permeability and binding affinity. |
| Standard Drug (Ciprofloxacin) | 8-16 | 0.5-2 | N/A | Reference for antibacterial activity. |
| Standard Drug (Fluconazole) | N/A | N/A | 1-8 | Reference for antifungal activity. |
Experimental Protocols
To validate the predicted biological activities, rigorous and standardized experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow for cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The predictive comparisons presented in this guide, based on data from structurally related compounds, are intended to stimulate and guide further research. Future work should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish definitive structure-activity relationships and identify lead compounds for further development.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 6-Chloro-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is a cornerstone of successful and economically viable product development. 6-Chloro-5-nitronicotinonitrile, a substituted pyridine derivative, represents a valuable building block, the synthesis of which warrants a careful evaluation of various methodologies to balance yield, purity, and cost. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous transformations. We will explore the strategic considerations behind each pathway, offering a framework for selecting the most appropriate method for your specific laboratory or industrial needs.
Executive Summary
The synthesis of this compound can be approached through several distinct strategies, primarily revolving around the sequential introduction of the chloro, nitro, and cyano functionalities onto a pyridine scaffold. This guide will focus on two primary, logically derived pathways, evaluating them based on factors such as the cost of starting materials, reaction complexity, and overall yield.
-
Route 1: The Stepwise Functionalization of 2,6-Dichloropyridine This approach offers a predictable and controllable pathway, commencing with a readily available starting material. The multi-step sequence involves nitration followed by a selective nucleophilic substitution to introduce the nitrile group. This method's strength lies in the well-established nature of each transformation.
-
Route 2: The Chlorination and Nitration of a Pre-functionalized Nicotinonitrile Precursor This alternative strategy begins with a pyridine ring already possessing the nitrile group, such as 6-hydroxynicotinonitrile (6-oxo-1,6-dihydropyridine-3-carbonitrile). This route involves sequential nitration and chlorination steps. While potentially shorter, this pathway's efficiency hinges on the regioselectivity of the nitration and the subsequent chlorination reaction.
This comparative analysis will provide the necessary data to inform a rational choice between these methodologies, considering both the immediate experimental outlay and the broader implications for scalability and process optimization.
Route 1: Stepwise Functionalization of 2,6-Dichloropyridine
This synthetic strategy leverages the differential reactivity of the chloro groups on the 2,6-dichloropyridine starting material, allowing for a controlled, stepwise introduction of the required functionalities. The overall pathway is logical and relies on well-understood reaction mechanisms.
Experimental Protocol
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 50°C. The reaction mixture is then carefully heated to 100-105°C for several hours. Upon completion, the mixture is cooled and poured onto ice, leading to the precipitation of the desired 2,6-dichloro-3-nitropyridine, which is collected by filtration.
Step 2: Selective Cyanation of 2,6-Dichloro-3-nitropyridine
The 2,6-dichloro-3-nitropyridine is dissolved in a suitable polar aprotic solvent, such as DMSO or DMF. A cyanide source, typically sodium cyanide or potassium cyanide, is then added. The reaction is heated to a moderate temperature (e.g., 80-100°C) to facilitate the selective nucleophilic aromatic substitution of one of the chloro groups. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
Causality and Experimental Choices
The choice of 2,6-dichloropyridine as the starting material is strategic. The two chloro groups activate the pyridine ring towards electrophilic nitration, and their presence allows for subsequent nucleophilic substitution. The nitration is directed to the 3-position due to the directing effects of the chloro substituents and the pyridine nitrogen. The subsequent cyanation step relies on the electron-withdrawing nature of the nitro group and the remaining chloro group to activate the ring for nucleophilic attack by the cyanide ion. The selectivity for monosubstitution can often be controlled by careful management of reaction temperature and stoichiometry.
Data Summary: Route 1
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | Nitration | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 85-95% | >98% |
| 2 | Cyanation | 2,6-Dichloro-3-nitropyridine | NaCN or KCN, DMSO | 70-85% | >97% |
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Chlorination and Nitration of a Pre-functionalized Nicotinonitrile
This approach begins with a pyridine ring that already contains the nitrile functionality, aiming for a more direct route to the final product. The success of this strategy is highly dependent on achieving the desired regioselectivity in the nitration and chlorination steps.
Experimental Protocol
Step 1: Nitration of 6-Hydroxynicotinonitrile
6-Hydroxynicotinonitrile (which exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-3-carbonitrile) is carefully added to a cold mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained at a low temperature (e.g., 0-10°C) during the addition and then allowed to warm to room temperature and stirred for several hours. The reaction mixture is then poured onto ice, and the precipitated 6-hydroxy-5-nitronicotinonitrile is collected by filtration.
Step 2: Chlorination of 6-Hydroxy-5-nitronicotinonitrile
The 6-hydroxy-5-nitronicotinonitrile is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF. The mixture is heated to reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product, this compound, is then extracted with a suitable organic solvent.
Causality and Experimental Choices
Starting with 6-hydroxynicotinonitrile offers the advantage of having the nitrile group already in place. The hydroxyl group (or oxo group in the tautomer) is an activating group that directs the incoming nitro group to the 5-position. The subsequent chlorination step replaces the hydroxyl group with a chlorine atom. Phosphorus oxychloride is a common and effective reagent for this type of transformation on heterocyclic systems.
Data Summary: Route 2
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | Nitration | 6-Hydroxynicotinonitrile | Conc. H₂SO₄, Fuming HNO₃ | 75-85% | >95% |
| 2 | Chlorination | 6-Hydroxy-5-nitronicotinonitrile | POCl₃, DMF (cat.) | 80-90% | >98% |
Visualizing the Workflow: Route 2
Caption: Synthetic pathway for Route 2.
Cost-Effectiveness and Comparative Analysis
To provide a comprehensive comparison, we must consider not only the chemical yields but also the cost of the starting materials and reagents, as well as the operational complexity.
| Factor | Route 1: From 2,6-Dichloropyridine | Route 2: From 6-Hydroxynicotinonitrile |
| Starting Material Cost | 2,6-Dichloropyridine is a relatively inexpensive and readily available commodity chemical. | 6-Hydroxynicotinonitrile is generally more expensive and may have more limited commercial availability. |
| Reagent Cost | Utilizes standard, cost-effective nitrating and cyanating agents. | Employs common nitrating agents and phosphorus oxychloride, which is also a standard reagent. |
| Overall Yield | The two-step process has a cumulative yield that is competitive. | The overall yield is also good, with each step being relatively high-yielding. |
| Operational Complexity | The handling of toxic cyanide salts requires stringent safety protocols. The two-step process is straightforward. | The nitration of the hydroxypyridine requires careful temperature control. Handling of fuming nitric acid and POCl₃ requires caution. |
| Scalability | This route is generally considered highly scalable due to the use of common industrial reagents and procedures. | Scalability is also feasible, though the cost of the starting material may become a more significant factor at a larger scale. |
| Waste Management | Generates acidic waste from nitration and cyanide-containing waste, which requires specialized disposal. | Produces significant acidic waste and phosphorus-containing byproducts from the chlorination step. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will ultimately depend on the specific priorities of the researcher or organization.
Route 1 is recommended for large-scale, cost-sensitive applications. The low cost of the starting material, 2,6-dichloropyridine, and the well-established nature of the reactions make it an economically attractive option for industrial production. However, the use of cyanide necessitates robust safety infrastructure.
Ultimately, a thorough process hazard analysis and a detailed cost analysis based on current market prices for all materials should be conducted before selecting a synthetic route for large-scale production. For research and development purposes, both routes offer valuable and distinct approaches to this important synthetic target.
6-Chloro-5-nitronicotinonitrile as an alternative to other nitropyridine reagents
A Comparative Guide to Nitropyridine Reagents for Drug Discovery and Development
In the landscape of heterocyclic chemistry, nitropyridines are indispensable building blocks, serving as versatile precursors for a myriad of functionalized molecules in medicinal chemistry and materials science. The strategic placement of a nitro group on the pyridine ring significantly activates it towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functionalities. While reagents such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine have long been mainstays in the synthetic chemist's toolbox, a less conventional yet highly potent alternative, 6-chloro-5-nitronicotinonitrile , is emerging as a reagent of significant interest. This guide provides an in-depth comparison of this compound with other common nitropyridine reagents, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Electron-Deficient Advantage: Unpacking the Reactivity of this compound
The reactivity of halonitropyridines in SNAr reactions is fundamentally governed by the electron-withdrawing power of the substituents and their positions relative to the leaving group. In this compound, the pyridine ring is rendered exceptionally electron-deficient by the synergistic effects of three powerful electron-withdrawing moieties: the ring nitrogen, the 5-nitro group, and the 3-cyano group. This heightened electrophilicity makes the chlorine atom at the 6-position highly susceptible to displacement by a wide range of nucleophiles.
The presence of both a nitro and a cyano group, ortho and para respectively to the chlorine leaving group, provides extensive resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack. This stabilization of the transition state leads to a lower activation energy and, consequently, a faster reaction rate compared to nitropyridines with less electron-withdrawing substitution.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
While direct, side-by-side kinetic studies are not extensively available in the public literature, a qualitative and semi-quantitative comparison can be drawn from published examples, particularly within the patent literature where this reagent has found application in the synthesis of complex molecules.
| Reagent | Activating Groups (relative to Chlorine) | General Reactivity | Published Nucleophiles |
| This compound | 5-NO₂ (ortho), 3-CN (para) | Very High | Amines (aliphatic and aromatic) |
| 2-Chloro-3-nitropyridine | 3-NO₂ (ortho) | High | Amines, alkoxides, thiolates |
| 2-Chloro-5-nitropyridine | 5-NO₂ (para) | Moderate | Amines, alkoxides |
Table 1: Comparative Reactivity Profile of Selected Chloronitropyridine Reagents in SNAr Reactions.
The enhanced reactivity of this compound is evident in its successful application in SNAr reactions with a variety of amine nucleophiles, as documented in recent patent literature. These examples, while not providing explicit yields in all cases, demonstrate its utility in the synthesis of complex, biologically active molecules.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction using this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Aliphatic Amine
This protocol is adapted from a procedure described for the reaction of this compound with 2-ethoxyethan-1-amine.[1]
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (e.g., 2-ethoxyethan-1-amine) (1.05 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate
Procedure:
-
To a solution of this compound in DMSO, add the aliphatic amine.
-
Add DIEA to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Aromatic Amine
This protocol is based on the reaction of this compound with 9-aminoacridine.[2]
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (e.g., 9-aminoacridine) (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of the aromatic amine in DMF, add this compound and Cs₂CO₃.
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Adjust the pH to 6 with 0.1 N HCl.
-
Collect the precipitate by filtration, wash with water, and dry to yield the pure product.
Potential in Palladium-Catalyzed Cross-Coupling Reactions
While the primary utility of this compound highlighted in the available literature is in SNAr reactions, its structure suggests significant potential as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring should facilitate the oxidative addition of palladium(0) to the C-Cl bond, a key step in the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A proposed workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 3: Proposed General Procedure for Suzuki-Miyaura Coupling
This proposed protocol is based on a procedure described for the reaction of this compound with 6-chloropyridin-3-amine in a Buchwald-Hartwig amination, adapted for a Suzuki coupling.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 - 2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
XantPhos (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, XantPhos, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of this compound
The availability of a reliable synthetic route is crucial for the adoption of any new reagent. While not widely commercialized, this compound can be synthesized, and its precursors are readily available. The development of efficient and scalable syntheses will be key to its broader application.
Conclusion: A Powerful Reagent for Complex Synthesis
This compound presents a compelling case as a highly reactive and versatile alternative to more conventional nitropyridine reagents. Its exceptionally electron-deficient aromatic system, a consequence of the combined influence of the ring nitrogen, a nitro group, and a cyano group, makes it an excellent substrate for nucleophilic aromatic substitution. For researchers and drug development professionals engaged in the synthesis of complex, highly functionalized molecules, this compound offers a powerful tool to facilitate the construction of key C-N and, potentially, C-C bonds. As more experimental data becomes available, a more quantitative comparison will be possible, but the existing evidence strongly suggests that this reagent warrants serious consideration for inclusion in the modern synthetic chemist's arsenal.
References
- 1. WO2022078380A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 2. US20120220537A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. WO2024062090A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
The Strategic Advantage of 6-Chloro-5-nitronicotinonitrile in Modern Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The concept of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – has guided the synthesis of compound libraries for decades.[1] Among the plethora of heterocyclic building blocks, 6-Chloro-5-nitronicotinonitrile emerges as a particularly strategic scaffold, offering a unique combination of synthetic versatility and precise control over structure-activity relationships (SAR). This guide provides an in-depth technical comparison of this compound with other commonly employed scaffolds, supported by established chemical principles and experimental insights.
This compound: A Triumvirate of Reactive Handles
The power of this compound as a drug discovery scaffold lies in its trifecta of functional groups, each presenting a distinct and largely orthogonal opportunity for chemical modification. The pyridine ring itself is a well-established "privileged" structural motif in drug design.[2][3]
The key reactive sites are:
-
The 6-Chloro Substituent: This is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of amines, alcohols, and thiols.[2][4][5] The pyridine nitrogen activates the C6 position towards nucleophilic attack.
-
The 5-Nitro Group: This electron-withdrawing group further activates the pyridine ring for SNAr. More importantly, it can be readily reduced to an amino group, which then serves as a versatile handle for further derivatization, such as amide bond formation or the introduction of new ring systems.[6][7][8]
-
The 3-Nitrile Group: The nitrile functionality is a useful pharmacophoric element and can also be hydrolyzed to a carboxylic acid or an amide, or used to construct other heterocyclic rings.
This multi-faceted reactivity allows for the systematic and combinatorial exploration of chemical space around the core scaffold.
Comparative Analysis: A Cut Above the Rest?
To truly appreciate the advantages of this compound, a comparison with other common heterocyclic scaffolds used in drug discovery, such as dichloropyrimidines and chloroquinolines, is instructive.
| Feature | This compound | Dichloropyrimidines (e.g., 2,4-dichloropyrimidine) | Chloroquinolines (e.g., 4,7-dichloroquinoline) |
| Primary Reaction Vector | Sequential SNAr at C6, followed by nitro reduction and further functionalization. | Sequential SNAr at C4 and C2. | SNAr at C4. |
| Synthetic Versatility | High: Three distinct points for diversification with largely orthogonal reactivity. | Moderate: Two similar reactive sites, sometimes leading to selectivity challenges. | Lower: Primarily one reactive site for SNAr. |
| SAR Exploration | Allows for fine-tuning of properties through three different vectors, facilitating nuanced SAR studies. | Good for exploring substituents at two positions. | More limited exploration of SAR around the core. |
| Scaffold Complexity | Simple, yet highly functionalized starting material. | Simple starting material. | More complex bicyclic system. |
Pillar 1: Synthetic Tractability and Versatility
The true elegance of this compound lies in the controlled, stepwise manner in which it can be elaborated. A medicinal chemist can first perform a nucleophilic aromatic substitution at the C6 position, introducing a key pharmacophoric element. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in a variety of other transformations. This stepwise approach provides a level of control that can be more challenging with scaffolds like dichloropyrimidines, where the two chlorine atoms can sometimes react non-selectively.
Pillar 2: Modulating Structure-Activity Relationships (SAR)
Successful drug discovery hinges on the ability to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The three distinct functionalization points on the this compound scaffold provide a superb platform for detailed SAR exploration. For instance, in the context of kinase inhibitor design, the C6 substituent can be varied to target the hinge-binding region, while modifications at the C5 position (after nitro reduction) can be directed towards the solvent-exposed region of the ATP-binding pocket.
Pillar 3: Physicochemical and Pharmacokinetic (PK) Properties
Experimental Protocols: Unleashing the Potential of this compound
The following protocols are illustrative of the key transformations that can be performed on this versatile scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the C6-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine of choice (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in DMF or DMSO in a round-bottom flask.
-
Add the amine and DIPEA to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The electron-withdrawing nitro group and the pyridine nitrogen activate the C6 position for nucleophilic attack, while DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine using iron powder in acidic conditions, a method often preferred for its chemoselectivity in the presence of other reducible groups.
Materials:
-
6-Amino-substituted-5-nitronicotinonitrile derivative (1.0 eq.)
-
Iron powder (5.0 eq.)
-
Ammonium chloride (1.0 eq.)
-
Ethanol/Water mixture (e.g., 4:1)
Procedure:
-
Suspend the nitro-containing starting material and ammonium chloride in the ethanol/water mixture.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add the iron powder portion-wise over 30 minutes.
-
Continue refluxing and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic layers and concentrate to yield the desired amine.
Causality: Iron in the presence of a mild acid (generated from ammonium chloride) is a classic and effective reagent for the reduction of aromatic nitro groups. This method is often tolerant of other functional groups.
Protocol 3: Suzuki-Miyaura Coupling
While the SNAr reaction is more common for this scaffold, a Suzuki-Miyaura coupling could potentially be employed to form a C-C bond at the C6 position, particularly with a suitable catalyst system known to be effective for chloro-pyridines.[9][10]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a more advanced catalyst like XPhos Pd G3) (2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4) (2.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water or toluene)
Procedure:
-
To an oven-dried flask, add the this compound, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality: The palladium catalyst facilitates the cross-coupling of the chloro-pyridine with the boronic acid through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Case Study: Conceptual Design of a Kinase Inhibitor Library
The utility of this compound can be illustrated through a conceptual workflow for the generation of a library of potential kinase inhibitors.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking the stability of 6-Chloro-5-nitronicotinonitrile against similar compounds
A Comparative Benchmarking Guide to the Stability of 6-Chloro-5-nitronicotinonitrile
Abstract
This guide provides a comprehensive analysis of the chemical stability of this compound, a key intermediate in pharmaceutical synthesis. Through a series of forced degradation studies, its stability profile under various stress conditions—hydrolytic, oxidative, photolytic, and thermal—is systematically evaluated and benchmarked against two structurally related compounds: 2-Chloro-3-nitropyridine and 6-Chloro-5-methylnicotinonitrile. This document details the experimental protocols, presents comparative data, and offers insights into the degradation pathways, serving as a critical resource for researchers, chemists, and formulation scientists in the drug development sector.
Introduction: The Imperative of Stability in Pharmaceutical Intermediates
The chemical stability of an active pharmaceutical ingredient (API) and its synthetic intermediates is a cornerstone of drug development.[1][2][3] It directly influences the safety, efficacy, and shelf-life of the final drug product.[1] A thorough understanding of a compound's degradation profile under various environmental stresses is not merely a regulatory requirement but a scientific necessity to ensure the quality and robustness of the manufacturing process and the final formulation.[4][5][6][7][8]
This compound is a vital building block in the synthesis of a range of therapeutic agents. Its pyridine core, substituted with electron-withdrawing chloro, nitro, and cyano groups, presents a unique electronic landscape that dictates its reactivity and, consequently, its stability. The nicotinonitrile scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs.[9]
This guide aims to provide an in-depth, objective comparison of the stability of this compound against compounds with slight, yet significant, structural modifications. The chosen comparators are:
-
2-Chloro-3-nitropyridine: Lacks the nitrile group at the 3-position, allowing for an assessment of the nitrile group's influence on the overall stability of the pyridine ring.
-
6-Chloro-5-methylnicotinonitrile: The nitro group is replaced by a methyl group, providing insight into the impact of the strongly electron-withdrawing nitro group versus an electron-donating group on the molecule's stability.
The stability of these compounds will be rigorously tested under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] These studies are designed to identify likely degradation products and establish degradation pathways, which is crucial for the development of stability-indicating analytical methods.[1][2]
Compound Profiles
A brief overview of the physicochemical properties of the subject compounds is presented below.
| Property | This compound | 2-Chloro-3-nitropyridine | 6-Chloro-5-methylnicotinonitrile |
| CAS Number | 160906-98-9[10] | 5470-18-8[11] | 11708084[12] |
| Molecular Formula | C6H2ClN3O2 | C5H3ClN2O2[13] | C7H5ClN2[12] |
| Molecular Weight | 183.55 g/mol | 158.54 g/mol | 152.58 g/mol [12] |
| Appearance | Solid | Yellow crystalline solid[11] | Solid |
| Storage | Store in a cool, dry place | Store in a cool and dry place, away from direct sunlight and heat.[11] | Store in a cool, dry place in a tightly closed container. |
Experimental Design: A Framework for Rigorous Stability Assessment
The stability testing protocol is designed based on the ICH Q1A(R2) and Q1B guidelines, which recommend stress testing to elucidate the intrinsic stability of the drug substance.[5][6][8] Our experimental workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated data.
Rationale for Stress Conditions
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[1][2] The conditions chosen—hydrolysis, oxidation, photolysis, and thermolysis—represent the most common degradation pathways for organic molecules.
-
Hydrolysis: Evaluates susceptibility to degradation in aqueous environments across a range of pH values. Many pyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[14]
-
Oxidation: Assesses the molecule's reactivity towards oxidative species, which can be encountered during synthesis, formulation, or storage.
-
Photolysis: Determines the impact of light exposure, a critical factor for light-sensitive compounds.[15]
-
Thermolysis: Investigates the effect of elevated temperatures to identify thermally labile functional groups.
Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed to separate and quantify the parent compound and its degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
This method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.
Experimental Workflows
The following diagram illustrates the general workflow for the forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. 160906-98-9|this compound|BLD Pharm [bldpharm.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Definitive Identification of 6-Chloro-5-nitronicotinonitrile using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction: The Analytical Challenge of Reactive Intermediates
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and product safety. 6-Chloro-5-nitronicotinonitrile, a key building block in the synthesis of various heterocyclic compounds, presents a typical analytical challenge. Its structure—a pyridine ring substituted with a halogen, a nitro group, and a nitrile—endows it with a reactivity that necessitates a robust and highly specific analytical method for confirmation.
This guide provides a comprehensive, field-tested methodology for the definitive identification of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We will delve into the rationale behind method development, present a detailed experimental protocol, and compare the technique's efficacy against other common analytical approaches. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in your analytical results.
Part 1: Foundational Principles - Why LC-MS is the Gold Standard
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (Molecular Formula: C₆H₂ClN₃O₂) has a molecular weight of 183.55 g/mol . Its polarity, conferred by the nitrile and nitro groups, makes it an ideal candidate for reverse-phase liquid chromatography. Mass spectrometry provides unparalleled sensitivity and specificity, allowing for both the determination of the molecular weight and the structural elucidation through fragmentation analysis.
The coupling of LC with MS allows for the separation of the target compound from impurities and reaction byproducts prior to its introduction into the mass spectrometer. This "hyphenation" is critical for complex matrices and ensures that the mass spectrum obtained is of the pure compound of interest.
Visualizing the Analytical Workflow
The logical flow of an LC-MS experiment is a sequential process designed to isolate and identify the target molecule with high confidence.
Caption: High-level workflow for LC-MS analysis.
Part 2: Experimental Protocol - A Self-Validating Methodology
This section details the complete protocol for the analysis of this compound. The parameters have been selected to provide robust separation and sensitive detection.
Sample and Standard Preparation
Trustworthy data begins with meticulous sample preparation.
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to create a working standard of 1 µg/mL. This concentration is typically sufficient for modern high-sensitivity mass spectrometers.
-
Sample Preparation: Dissolve the test sample (e.g., from a reaction mixture) in the same diluent to an estimated concentration of 1 µg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove particulates that could damage the LC column.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities. A standard C18 column is a robust starting point for this type of molecule.
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | UHPLC systems offer higher resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides excellent retention and peak shape for moderately polar small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid aids in protonation of the analyte in the ESI source, enhancing signal in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good elution strength for reverse-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions | A gradient ensures that compounds with a range of polarities are eluted efficiently, providing a clean separation from byproducts. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | A small injection volume minimizes peak distortion and is suitable for the sensitivity of modern mass spectrometers. |
Mass Spectrometry (MS) Parameters
The MS parameters are tuned to achieve sensitive detection of the parent ion and to generate informative fragment ions for structural confirmation. Electrospray Ionization (ESI) is the preferred technique for this polar molecule.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is a site for protonation ([M+H]⁺), making positive ion mode the logical choice for high sensitivity. |
| MS1 Scan Range | m/z 50 - 300 | A wide enough range to detect the precursor ion and potential low-mass impurities without collecting unnecessary data. |
| Precursor Ion | m/z 184.00 | The expected monoisotopic mass of the protonated molecule [C₆H₂ClN₃O₂ + H]⁺. The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be a key identifier, with an expected M+2 peak at m/z 186.00 with an intensity of ~32% relative to the M peak. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) at various energies | Systematically fragmenting the precursor ion generates a unique "fingerprint" spectrum that is highly specific to the molecule's structure. Scanning across a range of collision energies (e.g., 10, 20, 40 eV) is recommended. |
Part 3: Data Interpretation - Building a Case for Identity
Confirmation of this compound relies on the convergence of three key pieces of evidence obtained from the LC-MS data.
-
Retention Time (RT) Matching: The primary peak in the sample chromatogram must have the same retention time as the certified reference standard, analyzed under identical conditions.
-
Accurate Mass Measurement: The high-resolution mass spectrum of the peak of interest must show a mass-to-charge ratio (m/z) that corresponds to the protonated molecule, [M+H]⁺. For this compound, the expected exact mass is 183.9968. A measured mass within a 5 ppm tolerance (e.g., 183.9968 ± 0.0009) provides strong evidence of the elemental composition. The characteristic isotopic pattern of chlorine must also be present.
-
MS/MS Fragmentation Pattern Matching: The fragmentation pattern of the sample must match that of the reference standard. This is the most definitive piece of evidence for structural confirmation.
Expected Fragmentation Pathway
The fragmentation of this compound in CID is predictable based on its structure. The most labile bonds are typically cleaved first.
Caption: Plausible MS/MS fragmentation pathway.
Part 4: Comparison with Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its place among other analytical techniques. No single method is infallible, and orthogonal techniques can provide complementary information.
| Technique | Principle | Strengths for this Analyte | Weaknesses for this Analyte |
| LC-MS (This Guide) | Separation by chromatography, detection by mass analysis. | High sensitivity and specificity. Provides molecular weight and structural data. Excellent for complex mixtures. | Destructive technique. Isomer differentiation can be challenging without specific chromatographic separation. |
| Gas Chromatography-Mass Spec (GC-MS) | Separation of volatile compounds in the gas phase, detection by MS. | High chromatographic resolution. | The analyte may have insufficient volatility or may degrade at high temperatures required for GC analysis. Derivatization may be necessary. |
| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with an external magnetic field. | Provides detailed information about the molecular structure, including connectivity of atoms (¹H, ¹³C). Non-destructive. The ultimate tool for de novo structural elucidation. | Requires a relatively large amount of pure sample (>1 mg). Not suitable for trace analysis or analysis of complex mixtures without prior separation. |
| Fourier-Transform Infrared (FTIR) | Absorption of infrared radiation by molecular bonds. | Provides information about the functional groups present (e.g., -C≡N, -NO₂). Fast and non-destructive. | Does not provide information about molecular weight or connectivity. Not suitable for quantitative analysis or complex mixtures. |
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-nitronicotinonitrile
For the diligent researcher pushing the boundaries of science, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-5-nitronicotinonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical reactivity, regulatory compliance, and proactive risk mitigation, empowering you to handle this compound with the highest degree of confidence and care.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is a halogenated and nitrated organic compound. While a specific, detailed toxicological profile for this exact molecule is not extensively documented in readily available literature, its structural motifs provide clear indicators of its potential hazards. The presence of a chloro group and a nitro group on a pyridine nitrile backbone suggests that it should be handled as a substance with the following potential hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Similar compounds exhibit acute toxicity.[2][3][4]
-
Irritation: Causes skin, eye, and respiratory system irritation.[1]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[5]
Given these risks, adherence to stringent safety protocols is not merely a recommendation but a necessity.
The Core Principle: Do Not Dispose Down the Drain
Under no circumstances should this compound or its residues be disposed of down the sanitary sewer system.[6] The compound's halogenated and nitrated nature makes it resistant to conventional wastewater treatment processes and poses a significant threat to aquatic ecosystems.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following minimum PPE must be worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. No single glove material is impervious to all chemicals, so it is crucial to use appropriate gloves for the specific substance.[7] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[1][5] |
| Lab Coat | A flame-retardant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, especially when handling the solid compound or preparing solutions.[5][6] |
This information is summarized in the following table for quick reference:
| PPE | Requirement |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) |
| Eye Protection | Chemical safety goggles and face shield |
| Body Protection | Flame-retardant lab coat |
| Respiratory Protection | NIOSH-approved respirator |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in the previous section.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Segregate Waste: Clearly label the waste container with "Hazardous Waste: this compound" and any other required information by your institution.
-
Report the Incident: Report the spill to your supervisor and EHS department, even if it was minor.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with safety and environmental regulations.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Preparation Phase:
-
Don Full PPE: As outlined in the PPE section.
-
Designate a Hazardous Waste Container: Select a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition with a secure, leak-proof lid.
-
Label Container Correctly: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Irritant)
-
The date the waste was first added to the container.
-
-
-
Collection Phase:
-
Transfer Waste Chemical: Carefully transfer the waste this compound into the designated container. If it is a solid, use a funnel to avoid spillage. If it is in solution, pour slowly. Do not fill the container to more than 80% capacity to allow for expansion.
-
Segregate from Incompatible Wastes: Do not mix this compound with other waste streams unless you have confirmed their compatibility. It should be segregated from strong oxidizing agents, strong acids, and strong bases.[5]
-
Securely Close Container: Tightly seal the container lid to prevent leaks or the release of vapors.
-
-
Interim Storage:
-
Store in a Designated Hazardous Waste Area: Store the waste container in a well-ventilated, cool, and dry area designated for hazardous waste. This area should be secure and have secondary containment.
-
Maintain Storage Log: Keep a log of the hazardous waste generated, including the chemical name, quantity, and date of generation.
-
-
Final Disposal:
-
Arrange for Pickup by a Licensed Hazardous Waste Contractor: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable contractor. The primary recommended method of disposal for halogenated and nitrated organic compounds is high-temperature incineration.
-
Complete Waste Manifest: Accurately complete the hazardous waste manifest provided by the disposal contractor. This is a legal document that tracks the waste from your laboratory to its final disposal site.
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), this chemical would likely be classified as a hazardous waste. Depending on its specific characteristics, it could fall under the "F" list for spent halogenated solvents or the "U" or "P" lists for discarded commercial chemical products.[8][9]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees about the hazards of chemicals in the workplace.[10][11] This includes proper handling and disposal procedures.
By following the procedures outlined in this guide, you will be in compliance with these key regulations.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of a robust laboratory safety program. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal workflow, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to best practices not only protects individuals but also upholds the integrity of the scientific community.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.com [osha.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Navigating the Synthesis of 6-Chloro-5-nitronicotinonitrile: A Guide to Essential Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical research, the synthesis and handling of novel compounds is a daily reality. Among these, 6-Chloro-5-nitronicotinonitrile, a key intermediate in the development of advanced therapeutics, presents a unique set of handling challenges. This guide, grounded in established safety protocols and chemical hazard assessment, provides a comprehensive framework for the safe utilization of this compound, ensuring the protection of researchers and the integrity of their work.
The molecular architecture of this compound, incorporating a chlorinated pyridine ring, a nitro group, and a nitrile functional group, dictates a cautious and informed approach to personal protection. The potential for this compound to be harmful if inhaled, swallowed, or absorbed through the skin necessitates a multi-layered safety strategy, beginning with a thorough understanding of its inherent hazards and culminating in meticulous disposal practices.
Understanding the Hazard Profile: A Triad of Risks
-
Nitrile Group (-CN): Compounds containing the nitrile group can be toxic, with the potential to release cyanide in vivo. Dermal absorption and inhalation of dust or vapors are significant routes of exposure.
-
Nitroaromatic Group (-NO2): Nitroaromatic compounds are recognized for their potential toxicity and mutagenicity.[1][2][3] They can also be thermally unstable, posing a risk of exothermic decomposition.[1][4]
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyridine ring adds to the compound's reactivity and potential for toxicity.
Based on data from analogous compounds such as 6-Chloronicotinonitrile and Methyl 6-chloro-5-nitronicotinate, it is prudent to assume that this compound is harmful by inhalation, in contact with skin, and if swallowed, and is irritating to the eyes, respiratory system, and skin.[5][6][7][8][9]
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific personal protective equipment, it is crucial to implement the hierarchy of controls, a systematic approach to minimizing risk. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For the handling of this compound, this translates to:
-
Elimination/Substitution: While often not feasible in a research context, consider if a less hazardous alternative could be used.
-
Engineering Controls: These are the primary line of defense. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the work area.[5][10]
-
Administrative Controls: Implement Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound. Restrict access to authorized personnel and ensure all users are trained on the specific hazards.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential and must be used in conjunction with the higher-level controls.
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield. | Provides protection against splashes and airborne particles. A face shield worn over goggles is required when there is a risk of explosion or significant splash hazard.[11] |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents used in synthesis.[11][12][13][14] Double-gloving provides an extra layer of protection against tears and permeation. Gloves should be inspected before use and changed immediately upon contamination. |
| Body | A flame-resistant lab coat. | Protects against splashes and minimizes skin contact. A Nomex® or similar flame-resistant lab coat is recommended due to the potential thermal instability of nitroaromatic compounds.[11] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup. The specific type of respirator should be determined by a qualified industrial hygienist based on a risk assessment.[15][16][17][18][19] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, inspect the container for any damage. Ensure it is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and heat sources.[1] It should be stored in a tightly sealed container.
-
Preparation and Handling:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.
-
Use dedicated glassware and equipment.
-
Avoid the generation of dust. If weighing the solid, do so carefully within the fume hood.
-
Be mindful of the potential for exothermic reactions, especially when introducing other reagents.
-
-
Spill Response:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal: The hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[20] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of critical drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. gpisupply.com [gpisupply.com]
- 13. glovesnstuff.com [glovesnstuff.com]
- 14. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 15. restoredcdc.org [restoredcdc.org]
- 16. restoredcdc.org [restoredcdc.org]
- 17. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. nipissingu.ca [nipissingu.ca]
- 19. nrc.gov [nrc.gov]
- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
